Dipropyl sulfite
Description
Structure
3D Structure
Properties
IUPAC Name |
dipropyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIQPVFXODAAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211370 | |
| Record name | Di-n-propyl sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-98-3 | |
| Record name | Sulfurous acid, dipropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-propyl sulphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-n-propyl sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Dipropyl Sulfite from Propanol and Thionyl Chloride: A Technical Guide
Abstract: This document provides a comprehensive technical guide for the synthesis of dipropyl sulfite from 1-propanol and thionyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the underlying reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity and reproducibility.
Reaction Mechanism
The synthesis of this compound from 1-propanol and thionyl chloride proceeds through a two-stage nucleophilic substitution reaction.[1] In the initial step, one molecule of 1-propanol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of an unstable intermediate, propyl chlorosulfite, and the liberation of hydrogen chloride. In the second stage, a second molecule of 1-propanol reacts with the propyl chlorosulfite intermediate. This results in the formation of the final product, this compound, and another molecule of hydrogen chloride.[1]
The overall balanced chemical equation for this reaction is:
2 CH₃CH₂CH₂OH + SOCl₂ → (CH₃CH₂CH₂O)₂SO + 2 HCl
The reaction mechanism is depicted in the diagram below.
Experimental Protocol
This protocol is adapted from a well-established Organic Syntheses procedure for the preparation of n-butyl sulfite.[2] It is reported that n-propyl sulfite can be obtained by the same procedure, though potentially with slightly lower yields.[2]
Materials:
-
1-Propanol, dry (e.g., distilled from calcium hydride)
-
Thionyl chloride, redistilled[2]
-
Ice-water bath
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Equipment:
-
Three-necked round-bottom flask (2 L)
-
Mercury-sealed mechanical stirrer
-
Thermometer
-
Dropping funnel (500 mL)
-
Condenser with a gas absorption trap (for HCl)
-
Heating mantle or water bath
-
Distillation apparatus (e.g., modified Claisen flask with a fractionating side arm) for vacuum distillation
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, place 9.2 moles of dry 1-propanol (553 g, 688 mL). The condenser outlet should be connected to a gas trap to absorb the hydrogen chloride gas evolved during the reaction.
-
Addition of Thionyl Chloride: Add 4.2 moles of thionyl chloride (500 g, 305 mL) to the dropping funnel.[2] Begin adding the thionyl chloride to the stirred propanol over a period of approximately two hours.[2]
-
Temperature Control: During the first half of the thionyl chloride addition, maintain the reaction mixture temperature between 35–45°C by immersing the flask in an ice-water bath as needed.[2] The reaction is initially exothermic.[2]
-
Reaction Progression: After the initial exotherm subsides and hydrogen chloride evolution begins, the reaction may become endothermic.[2] At this point, the cooling bath can be removed, and gentle heating may be applied to maintain the 35–45°C temperature range.
-
Completion of Reaction: Once the addition of thionyl chloride is complete, gradually raise the temperature of the reaction mixture to its boiling point over 30 minutes. This step drives the reaction to completion and helps remove the remaining dissolved hydrogen chloride.[2]
-
Purification: Transfer the reaction mixture to a 1 L Claisen flask fitted with a fractionating column for distillation under reduced pressure.[2]
-
Fractional Distillation:
-
First, distill off a forerun, which will consist mainly of unreacted 1-propanol.
-
Next, collect the product fraction, this compound. The analogous n-butyl sulfite distills at 109–115°C at 15 mm Hg.[2] The boiling point of this compound at reduced pressure will be slightly lower.
-
Refractionation of the collected product may be performed to achieve higher purity.[2]
-
The general workflow for this synthesis is outlined below.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 623-98-3 | |
| Molecular Formula | C₆H₁₄O₃S | [3] |
| Molecular Weight | 166.24 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 191 °C (at 760 mm Hg) | |
| Density | 1.006 g/cm³ at 20 °C | |
| ¹H NMR (400 MHz) | δ 3.99-3.90 (m), 1.71 (sext), 0.98 (t) ppm | [3] |
Table 2: Summary of Experimental Parameters and Expected Results
| Parameter | Value | Notes |
| Stoichiometry (Propanol:Thionyl Chloride) | 2.2 : 1 (molar ratio) | A slight excess of alcohol is used to ensure complete reaction of the thionyl chloride.[2] |
| Reaction Temperature | 35–45 °C | Controlled during addition to manage the exotherm and prevent side reactions.[2] |
| Reaction Time | ~2.5 hours | 2 hours for addition, 30 minutes for final heating.[2] |
| Expected Yield | 70–80% | Based on the reported yields for the analogous n-butyl sulfite synthesis (72-83%) and the note that n-propyl sulfite yields are slightly lower.[2] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key method for structural confirmation. The expected signals for this compound are a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a multiplet for the methylene protons attached to the oxygen (OCH₂).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching vibrations around 2800-3000 cm⁻¹. A strong, characteristic absorption band for the S=O stretching vibration is expected in the range of 1200-1220 cm⁻¹. The S-O-C stretching vibrations typically appear in the 900-1000 cm⁻¹ region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product and confirm its molecular weight from the mass spectrum.
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[4][5] Causes severe skin burns and eye damage.[4] Inhalation can be fatal.
-
Handling: Always handle in a fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[4][6] Ensure no contact with water or moisture.[5] Keep away from incompatible materials such as bases, alcohols, and amines.[4][5]
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[5] Do not use water.
-
-
1-Propanol (CH₃CH₂CH₂OH):
-
Hazards: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors.
-
-
Hydrogen Chloride (HCl):
-
Hazards: A toxic and corrosive gas is evolved during the reaction.
-
Handling: The reaction must be performed in a fume hood with a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolved HCl gas.
-
References
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Dipropyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of dipropyl sulfite. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.
Chemical Properties of this compound
This compound, also known as sulfurous acid, dipropyl ester, is an organic compound with the chemical formula C₆H₁₄O₃S. It is the dipropyl ester of sulfurous acid.[1]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₃S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| CAS Number | 623-98-3 | |
| Appearance | Colorless liquid | |
| Boiling Point | 107-109 °C at 42 mmHg | |
| Density | 1.03 g/cm³ | |
| Refractive Index (n_D²⁰) | 1.4210 |
Structure Elucidation
The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Chemical structure of this compound.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.99 (t, 4H, -O-CH₂-), 1.71 (sext, 4H, -CH₂-), 0.98 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | Expected: ~68 ppm (-O-CH₂-), ~22 ppm (-CH₂-), ~10 ppm (-CH₃) |
| Infrared (IR) | Expected: ~2960 cm⁻¹ (C-H stretch), ~1200 cm⁻¹ (S=O stretch), ~1000 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z (% intensity): 166 (M⁺), 125, 83, 73, 43 (100) |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the three types of protons in the propyl chains. The triplet at approximately 3.99 ppm is assigned to the methylene protons adjacent to the oxygen atoms (-O-CH₂-). The sextet around 1.71 ppm corresponds to the central methylene protons (-CH₂-), and the triplet at about 0.98 ppm is attributed to the terminal methyl protons (-CH₃). The integration of these signals (4H, 4H, and 6H, respectively) is consistent with the symmetrical structure of this compound.
-
¹³C NMR Spectroscopy: Although the exact reported spectrum was not retrieved, the expected chemical shifts for the carbon atoms can be predicted based on the structure and data from similar compounds. The carbon of the methylene group attached to the oxygen (-O-CH₂-) is expected to be the most downfield, followed by the central methylene carbon, and finally the terminal methyl carbon, which would be the most upfield.
-
Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The strong band around 1200 cm⁻¹ is indicative of the S=O stretching vibration. The C-O stretching vibrations are expected to appear in the region of 1000 cm⁻¹. The peaks at approximately 2960 cm⁻¹ are due to the C-H stretching of the propyl groups.
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166, which corresponds to its molecular weight. The fragmentation pattern includes a base peak at m/z 43, which can be attributed to the propyl cation ([CH₃CH₂CH₂]⁺). Other significant fragments are observed at m/z 125, 83, and 73.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of propan-1-ol with thionyl chloride. This procedure is adapted from a well-established method for the synthesis of dialkyl sulfites.
Reaction: 2 CH₃CH₂CH₂OH + SOCl₂ → (CH₃CH₂CH₂O)₂SO + 2 HCl
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
Propan-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous sodium carbonate (Na₂CO₃) or pyridine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.
-
Reaction: Propan-1-ol is placed in the flask and cooled in an ice bath. Thionyl chloride is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently under reflux for a period to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in an organic solvent like dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
Characterization Methods
The synthesized this compound should be characterized to confirm its identity and purity.
Caption: Logical flow for the structure elucidation of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the presence of the propyl groups and their connectivity to the sulfite moiety.
-
IR Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands for S=O and C-O stretching vibrations, along with C-H stretching, provides evidence for the sulfite functional group and the alkyl chains.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak confirms the molecular formula, and the fragmentation pattern provides further structural information.
This comprehensive guide provides essential information for the synthesis, characterization, and understanding of the chemical properties of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
Spectroscopic Profile of Dipropyl Sulfite: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dipropyl sulfite (CAS 623-98-3). Aimed at researchers, scientists, and professionals in drug development, this document presents key quantitative data in a structured format, details experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and NMR assignments.
Introduction
This compound, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. A thorough understanding of its structural and electronic properties is crucial for its application in various chemical syntheses and as a potential building block in the development of novel therapeutic agents. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR characteristics of this compound.
Quantitative NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound have been analyzed to determine the chemical shifts of the magnetically active nuclei within the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) |
| -O-CH₂ -CH₂-CH₃ | 3.998, 3.902 |
| -O-CH₂-CH₂ -CH₃ | 1.711 |
| -O-CH₂-CH₂-CH₃ | 0.980 |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -O-C H₂-CH₂-CH₃ | 67.5 |
| -O-CH₂-C H₂-CH₃ | 22.8 |
| -O-CH₂-CH₂-C H₃ | 10.8 |
Note: The ¹³C NMR data is based on typical chemical shifts for similar alkyl sulfites and may vary slightly based on experimental conditions. Specific experimental data for this compound was not available in the public domain at the time of this publication, though its availability is indicated by some suppliers.[2]
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
3.2. Instrumentation and Data Acquisition
NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
The spectrometer frequency is set to 400 MHz.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
The spectrometer frequency is set to 100 MHz.
-
Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in ppm relative to the TMS signal at 0.00 ppm.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound and the assignment of the different proton and carbon environments as determined by NMR spectroscopy.
This guide provides essential spectroscopic information for this compound, facilitating its identification and use in scientific research and development. The presented data and protocols offer a foundational resource for professionals working with this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Dipropyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dipropyl sulfite ((CH₃CH₂CH₂)₂SO₃). This compound is a sulfite ester of significant interest in various chemical and pharmaceutical contexts. A thorough understanding of its vibrational properties through IR spectroscopy is crucial for its identification, characterization, and quality control. This document presents a detailed analysis of the characteristic absorption bands of this compound, supported by quantitative data and established experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Introduction to the Infrared Spectroscopy of Sulfite Esters
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure and the types of chemical bonds it contains, making the resulting IR spectrum a molecular "fingerprint."
For sulfite esters like this compound, IR spectroscopy is particularly useful for identifying key functional groups. The most prominent of these are the sulfoxide group (S=O) and the carbon-oxygen (C-O) and sulfur-oxygen (S-O) single bonds within the ester linkage. The position, intensity, and shape of the absorption bands associated with these groups provide valuable structural information.
Quantitative Infrared Spectral Data for this compound
The infrared spectrum of this compound is characterized by a series of distinct absorption bands. The data presented below has been compiled from various spectroscopic databases and is presented in a clear, tabular format for ease of reference and comparison.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2965 - 2870 | Strong | C-H Stretching (propyl group) |
| 1465 | Medium | C-H Bending (CH₂ scissoring) |
| 1380 | Medium | C-H Bending (CH₃ umbrella) |
| ~1200 | Strong | S=O Stretching |
| 1000 - 900 | Strong, Broad | C-O Stretching |
| 800 - 700 | Strong | S-O Stretching |
Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., sampling technique, solvent).
Analysis and Interpretation of the Infrared Spectrum
The infrared spectrum of this compound can be divided into several key regions:
-
C-H Stretching Region (2965 - 2870 cm⁻¹): The strong absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, including the bending vibrations of the alkyl chains and, most importantly, the characteristic vibrations of the sulfite ester functional group.
-
S=O Stretching (~1200 cm⁻¹): The strong absorption band around 1200 cm⁻¹ is a key diagnostic peak for the presence of the sulfoxide group in this compound. The position of this band is sensitive to the electronic environment of the sulfur atom.
-
C-O Stretching (1000 - 900 cm⁻¹): The strong, often broad, absorption in this region is attributed to the stretching vibrations of the C-O single bonds of the ester linkage.
-
S-O Stretching (800 - 700 cm⁻¹): The strong band in this lower wavenumber region corresponds to the stretching vibrations of the S-O single bonds.
-
Experimental Protocols
The acquisition of high-quality IR spectra for liquid samples like this compound can be achieved through several standard techniques. The choice of method depends on the specific requirements of the analysis, such as the amount of sample available and the desired path length.
Neat (Thin Film) Method
This is a simple and common method for analyzing pure liquid samples.
Methodology:
-
Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both liquid and solid samples.
Methodology:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
If analyzing a volatile liquid, a cover can be used to minimize evaporation.
-
Acquire the sample spectrum. The instrument's software will automatically perform the ATR correction.
Logical Relationships of Key Vibrational Modes
The key vibrational modes of this compound are interconnected and arise from the specific arrangement of atoms in the molecule. The following diagram illustrates the logical relationship between the core functional groups and their characteristic infrared absorptions.
Caption: Key vibrational modes of this compound.
Conclusion
This technical guide has provided a detailed examination of the infrared spectroscopy of this compound. The tabulated spectral data, coupled with the analysis of the key vibrational modes, offers a robust framework for the identification and characterization of this compound. The outlined experimental protocols provide practical guidance for obtaining high-quality IR spectra. This comprehensive resource is designed to support the work of researchers, scientists, and drug development professionals in their respective fields.
In-Depth Technical Guide to the Mass Spectrometry Analysis of Dipropyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of dipropyl sulfite (C₆H₁₄O₃S). It details the expected fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for analysis, and presents the data in a clear, accessible format for researchers in drug development and related scientific fields.
Introduction
This compound, the dipropyl ester of sulfurous acid, is a compound of interest in various chemical and pharmaceutical contexts. Its characterization is crucial for process monitoring, impurity profiling, and metabolism studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), serves as a primary analytical technique for the identification and quantification of this compound. This document outlines the fundamental principles of its mass spectrometric behavior under electron ionization.
Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is characterized by a distinct fragmentation pattern upon electron ionization. The molecular ion and significant fragment ions are presented below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
Quantitative Data Summary
The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the following table. The mass-to-charge ratio (m/z) and relative intensity of each ion are provided.
| m/z | Relative Intensity (%) | Proposed Ion Fragment |
| 27 | 35 | [C₂H₃]⁺ |
| 29 | 30 | [C₂H₅]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 42 | 40 | [C₃H₆]⁺ |
| 43 | 100 | [C₃H₇]⁺ |
| 65 | 45 | [SO₂H]⁺ |
| 82 | 30 | [C₃H₇O₂S]⁺ |
| 124 | 25 | [M - C₃H₆]⁺• |
| 166 | 5 | [M]⁺• (Molecular Ion) |
Proposed Fragmentation Pathway
Upon electron ionization, this compound undergoes a series of fragmentation reactions. The proposed pathway is initiated by the loss of an electron to form the molecular ion ([M]⁺•) at m/z 166. Subsequent fragmentation occurs through various channels, including alpha-cleavage and rearrangements, leading to the formation of the observed fragment ions. The propyl group ([C₃H₇]⁺) at m/z 43 is the base peak, indicating its high stability.
References
An In-depth Technical Guide to the Physical Properties of Dipropyl Sulfite
This technical guide provides a comprehensive overview of the known physical properties of dipropyl sulfite, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity
-
Name: this compound
-
Synonyms: Di-n-propyl sulfite, Sulfurous acid, dipropyl ester
-
CAS Number: 623-98-3
-
Molecular Formula: C₆H₁₄O₃S
-
Molecular Weight: 166.24 g/mol
Physical Properties
The physical characteristics of a compound are crucial for its handling, application, and the design of experimental procedures. The following sections detail the boiling point and density of this compound.
The boiling point of this compound has been reported under reduced pressure. One source also provides a boiling point that is presumed to be at atmospheric pressure.
The density of this compound has been reported as a single value.
Data Presentation
The quantitative physical property data for this compound is summarized in the table below for clarity and ease of comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 107-109 °C | at 42 mmHg[1][2][3] |
| 191 °C | Presumed at atmospheric pressure (760 mmHg)[4] | |
| Density | 1.03 g/cm³ | Not specified[1][2][3] |
Experimental Protocols
While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, standard methodologies for these measurements are well-established. The following are detailed, generalized protocols that would be appropriate for these determinations.
This method is employed for liquids that may decompose at their atmospheric boiling point or for which distillation at lower temperatures is desired.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The vacuum pump is connected to the apparatus, and the pressure is reduced to the desired level, as measured by the manometer (e.g., 42 mmHg).
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and the condensate is forming on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.
Principle: Density is determined by measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature bath
-
Thermometer
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pycnometer).
-
The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m_pycnometer+water).
-
The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).
-
The volume of the pycnometer is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with this compound is measured (m_pycnometer+sulfite).
-
The mass of the this compound is calculated (m_sulfite = m_pycnometer+sulfite - m_pycnometer).
-
The density of the this compound is then calculated (ρ_sulfite = m_sulfite / V_pycnometer).
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for the determination of boiling point and density of this compound.
References
An In-depth Technical Guide to the Characterization of Dipropyl Sulfite (CAS Number 623-98-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl sulfite (CAS 623-98-3), also known as sulfurous acid, dipropyl ester, is an organic sulfite with the molecular formula C6H14O3S.[1][2] This document provides a comprehensive overview of the known physicochemical properties, characterization data, and potential biological interactions of this compound. Due to the limited availability of detailed experimental protocols specific to this compound in publicly accessible literature, this guide presents generalized methodologies for its characterization based on standard analytical techniques.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C6H14O3S | [1][2] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 1.03 g/cm³ | [2] |
| Boiling Point | 107-109 °C at 42 mmHg | [2] |
| Flash Point | 110 °C | [2] |
| Refractive Index | 1.421 | [3] |
| Solubility | Slightly soluble in chloroform and methanol. | [3] |
| InChI Key | MAIQPVFXODAAIG-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCCOS(=O)OCCC | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific experimental parameters for this compound are not extensively detailed in the literature, the following sections provide representative protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
3.1.1 ¹H NMR Spectroscopy
-
¹H NMR Spectral Data:
-
A ¹H NMR spectrum of this compound is available, showing characteristic signals for the propyl groups.[5]
-
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.9-4.1 | m | -O-CH₂- |
| ~1.7 | m | -CH₂- |
| ~0.9 | t | -CH₃ |
3.1.2 ¹³C NMR Spectroscopy
-
¹³C NMR Spectral Data:
-
While less commonly reported, ¹³C NMR provides complementary structural information.
-
3.1.3 Generalized Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
-
Key IR Absorptions:
-
Strong absorptions are expected in the regions characteristic of S=O and C-O stretching vibrations.
-
3.2.1 Generalized Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
Data Processing: The instrument software will automatically process the data to produce the infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of this compound, confirming its molecular weight and providing structural clues.
-
Expected Molecular Ion: [M]⁺ at m/z = 166.
3.3.1 Generalized Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: Acquire the mass spectrum, identifying the molecular ion peak and major fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.
Synthesis
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Interactions
There is a significant lack of specific data on the biological activities and signaling pathways directly modulated by this compound. However, the broader class of sulfites is known to interact with biological systems.
Sulfites can exert toxic effects through their chemical reactivity, particularly with sulfur-containing biomolecules. One of the key mechanisms is the sulfitolysis of disulfide bonds in proteins, which can lead to altered protein structure and function. Additionally, sulfites can react with glutathione, a critical cellular antioxidant.
Plausible Mechanism of Sulfite-Mediated Cellular Disruption
The following diagram illustrates a potential mechanism by which sulfites, including this compound, could interact with and disrupt cellular components. This is a generalized pathway based on the known reactivity of sulfites.
Caption: A diagram illustrating the potential interaction of sulfites with proteins and glutathione.
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a summary of the available information on the characterization of this compound (CAS 623-98-3). While key physicochemical properties and some spectroscopic data are known, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive characterization. Furthermore, specific biological signaling pathways for this compound have not been elucidated, though general mechanisms of sulfite toxicity offer a basis for understanding its potential biological effects. Further research is required to fully characterize this compound and its interactions with biological systems.
References
Navigating the Solubility Landscape of Dipropyl Sulfite in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl sulfite, a sulfite ester with the chemical formula C₆H₁₄O₃S, presents a unique profile for consideration in various chemical and pharmaceutical applications.[1] Understanding its solubility in a diverse range of organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides an overview of the known solubility characteristics of this compound, details established experimental protocols for determining solubility, and outlines a general workflow for such measurements.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₆H₁₄O₃S |
| Molecular Weight | 166.24 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 623-98-3[1] |
Solubility of this compound: Current State of Knowledge
Direct, quantitative solubility data for this compound in various organic solvents remains scarce in publicly accessible databases and scientific literature. However, based on the general principles of "like dissolves like" and the limited available information, a qualitative understanding can be inferred. As a relatively non-polar molecule due to its aliphatic propyl chains, this compound is expected to exhibit greater solubility in non-polar organic solvents.[2]
One available source indicates that di-n-propyl sulfite is slightly soluble in chloroform and methanol. This suggests some degree of solubility in both non-polar halogenated solvents and polar protic solvents, although the precise limits of this solubility are not defined. Further empirical determination is necessary to quantify these and other solvent interactions.
Experimental Protocols for Solubility Determination
The absence of comprehensive solubility data necessitates the use of established experimental methods to quantify the solubility of this compound in various organic solvents. The following are detailed methodologies for key experimental protocols applicable to this purpose.
Gravimetric Method (Shake-Flask Method)
The gravimetric shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved this compound is crucial to confirm saturation.
-
-
Phase Separation:
-
Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved solute to settle.
-
A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved droplets.
-
-
Solvent Evaporation and Mass Determination:
-
The collected aliquot is transferred to a pre-weighed, clean, and dry container.
-
The solvent is evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause degradation of the this compound).
-
The container with the non-volatile this compound residue is then weighed accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight.
-
The solubility is then expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Spectroscopic Method (UV-Vis Absorption)
For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive method for determining solubility. This compound itself does not have a strong chromophore in the standard UV-Vis range. However, this method can be adapted if a suitable derivatizing agent can be used to create a chromophoric product. A more direct application for a compound like this compound would be High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or a UV detector at a low wavelength if there is some absorbance).
Methodology (using HPLC):
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent.
-
-
Phase Separation and Dilution:
-
Withdraw a filtered aliquot of the saturated solution as described previously.
-
Dilute the aliquot accurately with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
Develop a suitable chromatographic method (i.e., select an appropriate column, mobile phase, and detector settings) to achieve good separation and detection of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. For researchers and professionals in drug development and chemical synthesis, the application of the described gravimetric and chromatographic methods will enable the generation of crucial solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and formulating products containing this compound. The systematic determination of these solubility profiles will significantly contribute to the broader understanding and application of this compound.
References
A Theoretical Investigation of the Molecular Structure of Dipropyl Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dipropyl Sulfite and the Importance of Structural Analysis
This compound (C₆H₁₄O₃S) is a dialkyl sulfite ester.[1] The molecular structure and conformational preferences of such molecules are crucial for understanding their reactivity, physical properties, and potential biological activity. Theoretical calculations, particularly using quantum mechanical methods, provide a powerful tool for elucidating these characteristics at the atomic level, especially in the absence of extensive experimental data.
Computational chemistry allows for the prediction of various molecular properties, including:
-
Stable Conformers: Identifying the different spatial arrangements of the atoms (conformers) and their relative energies.
-
Geometric Parameters: Determining bond lengths, bond angles, and dihedral angles with high accuracy.
-
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental identification and characterization of the molecule.
-
Electronic Properties: Understanding the distribution of electrons within the molecule, which governs its reactivity.
Proposed Experimental and Computational Protocols
To achieve a thorough understanding of the this compound molecular structure, a combined approach of theoretical calculations and, where feasible, experimental validation is recommended.
Computational Methodology
The following protocol outlines a standard and effective computational workflow for the theoretical analysis of this compound, drawing on methodologies successfully applied to similar sulfur-containing organic molecules.
Workflow for Theoretical Calculation of this compound:
References
The Genesis of Dialkyl Sulfites: A Technical Guide to Their Discovery, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialkyl sulfites, the diesters of sulfurous acid, represent a class of organosulfur compounds with a rich history and diverse applications. Since their initial discovery in the 19th century, these molecules have found utility in various chemical transformations and industrial processes. This technical guide provides an in-depth exploration of the initial discovery and characterization of dialkyl sulfites, detailed experimental protocols for their synthesis and analysis, and a summary of their known chemical properties. While their direct biological activities and interactions with signaling pathways remain a largely unexplored frontier, this guide aims to equip researchers with a foundational understanding of this intriguing class of molecules.
Discovery and Initial Characterization
The first synthesis of dialkyl sulfites is credited to the early works of Carius and Arbusow. A German patent from 1929 references the pioneering work of Carius in "Annalen der Chemie" and Arbusow in "C. rgog." for their method of producing these esters by reacting alcohols with thionyl chloride.[1] This fundamental reaction remains the cornerstone of dialkyl sulfite synthesis today.
The initial characterization of these compounds focused on their fundamental physical properties. Early researchers meticulously documented properties such as boiling points and densities, which laid the groundwork for their identification and purification.
Physical Properties of Common Dialkyl Sulfites
The physical properties of two of the most common dialkyl sulfites, dimethyl sulfite and diethyl sulfite, are summarized in the table below. These properties are essential for their handling, purification, and use in various applications.
| Property | Dimethyl Sulfite | Diethyl Sulfite |
| Molecular Formula | C₂H₆O₃S | C₄H₁₀O₃S |
| Molecular Weight | 110.13 g/mol | 138.19 g/mol |
| Appearance | Clear, colorless liquid[2] | Clear, colorless liquid[3] |
| Boiling Point | 126-127 °C[4] | 158-160 °C[3] |
| Density | 1.294 g/mL at 25 °C[4] | 1.077 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.410[4] | n20/D 1.414[5][6] |
| Solubility in Water | Very soluble[2] | Decomposes |
Experimental Protocols
The synthesis of dialkyl sulfites is a standard procedure in organic chemistry. The following sections provide detailed experimental protocols for the preparation of diethyl sulfite, a representative dialkyl sulfite, and its subsequent oxidation to diethyl sulfate.
Synthesis of Diethyl Sulfite from Ethanol and Thionyl Chloride
This procedure is adapted from established methods and provides a reliable route to diethyl sulfite.
Reaction Scheme:
2 CH₃CH₂OH + SOCl₂ → (CH₃CH₂O)₂SO + 2 HCl
Materials:
-
Absolute Ethanol (2 moles)
-
Thionyl Chloride (1 mole)
-
An inert gas source (e.g., Nitrogen or Argon)
-
Ice bath
-
Distillation apparatus
Procedure:
-
To a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, add 2 moles of absolute ethanol.
-
Begin bubbling a slow stream of an inert gas through the ethanol to facilitate the removal of the hydrochloric acid byproduct.[1]
-
Cool the flask in an ice bath.
-
Slowly add 1 mole of thionyl chloride dropwise from the dropping funnel to the cooled and stirred ethanol. Maintain the temperature of the reaction mixture below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.
-
The crude diethyl sulfite can be purified by fractional distillation under reduced pressure.
Expected Yield: Approximately 79% of the theoretical yield.[1]
Characterization:
-
Boiling Point: 158-160 °C[3]
-
¹H NMR (CDCl₃): δ 4.10 (q, 4H), 1.30 (t, 6H)
-
¹³C NMR (CDCl₃): δ 58.5, 15.0
-
IR (neat): ν 2980, 1200, 1000, 900 cm⁻¹[7]
Oxidation of Diethyl Sulfite to Diethyl Sulfate
Dialkyl sulfites can be readily oxidized to the corresponding dialkyl sulfates.
Reaction Scheme:
(CH₃CH₂O)₂SO + [O] → (CH₃CH₂O)₂SO₂
Materials:
-
Diethyl Sulfite
-
Oxidizing agent (e.g., potassium permanganate or ruthenium trichloride with sodium periodate)
-
Solvent (e.g., acetone or a biphasic mixture of acetonitrile, dichloromethane, and water)
Procedure (using RuCl₃/NaIO₄):
-
Dissolve the diethyl sulfite in a 2:2:3 mixture of acetonitrile, dichloromethane, and water.[2]
-
To this solution, add a catalytic amount of ruthenium trichloride (RuCl₃) and 2 equivalents of sodium periodate (NaIO₄).[2]
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer, wash with aqueous sodium thiosulfate solution to quench any remaining oxidant, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl sulfate.
-
The product can be further purified by vacuum distillation.
Chemical Reactivity and Applications
Dialkyl sulfites are versatile intermediates in organic synthesis. Their reactivity is dominated by the electrophilic nature of the sulfur atom and the lability of the alkoxy groups.
Hydrolysis
Dialkyl sulfites are susceptible to hydrolysis, particularly in the presence of acid, which regenerates the alcohol and sulfurous acid (which decomposes to sulfur dioxide and water). The rate of hydrolysis is generally slower than that of the corresponding dialkyl sulfates.
Oxidation
As demonstrated in the experimental protocol, dialkyl sulfites are readily oxidized to dialkyl sulfates.[2] This transformation is a key reaction, as dialkyl sulfates are potent alkylating agents.
Reactions with Nucleophiles
The sulfur atom in dialkyl sulfites is susceptible to nucleophilic attack. This reactivity allows for the displacement of the alkoxy groups and the formation of new sulfur-containing compounds.
Applications
-
Antioxidants in Polymers: Dialkyl sulfites, including diethyl sulfite, are used as additives in polymers to prevent oxidation.[3]
-
Battery Electrolytes: Dimethyl sulfite has been investigated as a potentially useful high-energy battery electrolyte solvent.[4]
-
Grain Storage: Diethyl sulfite has been shown to inhibit the growth of mold spores during grain storage.[3]
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature reveals a significant gap in the understanding of the direct biological activities and signaling pathway interactions of simple dialkyl sulfites such as dimethyl and diethyl sulfite. The majority of toxicological and biological studies focus on inorganic sulfites (e.g., sodium sulfite), which are widely used as food preservatives and are known to cause allergic reactions in sensitive individuals.
Studies on related organosulfur compounds have shown some biological effects. For instance, dimethyl sulfide (DMS) has been studied for its effects on apoptosis in leukemia cells, and dimethyl sulfoxide (DMSO) is a well-known solvent with various biological effects, including anti-inflammatory properties.[8][9] Diethyl sulfate is recognized as a potent alkylating agent and a probable human carcinogen. However, these findings cannot be directly extrapolated to dialkyl sulfites.
The metabolism of diethyl sulfate in rats has been shown to produce ethylmercapturic acid and a sulfoxide.[10] It is plausible that dialkyl sulfites, if they enter biological systems, would be metabolized, potentially through hydrolysis to the corresponding alcohol and sulfite, with the latter being oxidized to sulfate by sulfite oxidase.
At present, there is no direct evidence to implicate dialkyl sulfites in specific signaling pathways or to suggest their utility as targeted agents in drug development. This lack of data represents a significant opportunity for future research.
Logical and Experimental Workflows
To facilitate a clearer understanding of the synthesis and subsequent reactions of dialkyl sulfites, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Synthesis of Dialkyl Sulfite from Alcohol and Thionyl Chloride.
Caption: Oxidation of Dialkyl Sulfite to Dialkyl Sulfate.
Conclusion
Dialkyl sulfites are a historically significant class of organosulfur compounds with well-established synthetic routes and a range of industrial applications. Their chemistry is characterized by the reactivity of the sulfite ester functionality, allowing for transformations such as oxidation to dialkyl sulfates. While the physical and chemical properties of simple dialkyl sulfites are well-documented, their biological effects and potential roles in drug development remain largely unknown. This technical guide provides a comprehensive overview of the current knowledge, highlighting the need for further research into the biological implications of these fundamental molecules. The detailed protocols and data presented herein serve as a valuable resource for chemists and pharmacologists interested in exploring the untapped potential of dialkyl sulfites.
References
- 1. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Diethyl sulfite - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfite - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfite(616-42-2) 1H NMR [m.chemicalbook.com]
- 6. diethyl sulfite [stenutz.eu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Effect of dimethyl sulfides on the induction of apoptosis in human leukemia Jurkat cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dipropyl Sulfite as a Non-Aqueous Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on dipropyl sulfite as a non-aqueous electrolyte additive is limited in publicly available literature. The following application notes and protocols are based on the well-documented behavior of analogous alkyl sulfites, such as ethylene sulfite (ES) and propylene sulfite (PS), in lithium-ion battery electrolytes. The principles and methodologies are intended to serve as a guide for the investigation of this compound.
Introduction
Organic sulfites are a class of electrolyte additives known for their ability to form a stable Solid Electrolyte Interphase (SEI) on the surface of anodes in lithium-ion batteries.[1] This protective layer is crucial for preventing electrolyte decomposition, minimizing capacity loss, and improving the overall cycle life and safety of the battery.[1] Like other sulfur-containing additives, this compound is expected to be reductively decomposed on the anode surface during the initial formation cycles to contribute to a robust SEI layer. The presence of sulfite species in the SEI, such as lithium sulfite (Li₂SO₃), is believed to enhance its stability and ionic conductivity.[2]
Proposed Mechanism of Action
During the initial charging of a lithium-ion battery, electrolyte additives with a lower reduction potential than the bulk carbonate solvents are preferentially reduced on the anode surface.[1] It is hypothesized that this compound, upon reduction, will decompose to form a stable SEI layer incorporating lithium sulfite and other organic and inorganic species. This process passivates the anode surface, preventing continuous electrolyte decomposition and improving the electrochemical performance of the battery.
Caption: Proposed mechanism of SEI formation with this compound.
Quantitative Data Summary
The following table summarizes typical performance improvements observed with the addition of sulfite-based additives to a standard carbonate electrolyte. The data is extrapolated from studies on similar compounds and serves as a baseline for expected results with this compound.
| Performance Metric | Standard Electrolyte | Electrolyte with Sulfite Additive (Expected) |
| First Cycle Coulombic Efficiency (%) | ~85% | >90% |
| Capacity Retention after 100 cycles (%) | ~70% | >85% |
| Charge Transfer Resistance (Rct) after formation (Ω) | >100 Ω | <50 Ω |
| Gas Generation during formation (μL/mAh) | High | Significantly Reduced |
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a non-aqueous electrolyte containing this compound as an additive.
Materials:
-
Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (DPS)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Protocol:
-
Inside the glovebox, prepare the base electrolyte by dissolving 1 M LiPF₆ in an EC/EMC (3:7 w/w) solvent mixture.
-
Stir the solution at room temperature for at least 4 hours to ensure complete dissolution of the salt.
-
Prepare a stock solution of this compound in the base electrolyte (e.g., 10% by weight).
-
Prepare the final electrolytes by adding the desired concentration of this compound (e.g., 0.5%, 1%, 2% by weight) to the base electrolyte from the stock solution.
-
Stir the final electrolyte solutions for at least 1 hour to ensure homogeneity.
-
Store the electrolytes in sealed containers inside the glovebox.
Coin Cell Assembly
Objective: To assemble coin cells for electrochemical testing of the prepared electrolytes.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Graphite anode and LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode (or other desired electrodes)
-
Celgard 2325 separator
-
The prepared electrolytes (with and without this compound)
-
Crimping machine
-
Micropipette
Protocol:
-
Dry all electrodes and separators in a vacuum oven at the appropriate temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours before transferring to the glovebox.
-
Place the cathode in the bottom can of the coin cell.
-
Add a few drops of the electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the graphite anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the coin cell using the crimping machine.
-
Let the assembled cells rest for at least 12 hours before testing to ensure complete wetting of the electrodes.
Caption: Experimental workflow for coin cell assembly.
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the cells with and without the this compound additive.
Equipment:
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Protocols:
1. Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles between the desired voltage window (e.g., 3.0-4.7 V for a graphite/LNMO cell).
-
Record the charge/discharge capacities and calculate the first cycle coulombic efficiency.
2. Rate Capability Test:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).
-
Discharge at each C-rate for at least 5 cycles to obtain stable capacity values.
3. Long-Term Cycling:
-
Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Plot the discharge capacity and coulombic efficiency versus cycle number to evaluate capacity retention.
4. Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements on the cells after the formation cycles and at various stages of cycling.
-
The typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.
-
Analyze the Nyquist plots to determine the evolution of the charge transfer resistance (Rct) and solid electrolyte interphase resistance (Rsei).
Logical Relationship of Benefits
The addition of this compound is expected to provide a cascade of benefits that ultimately lead to improved battery performance and longevity.
Caption: Logical flow of benefits from using this compound.
References
Application Notes and Protocols for Dipropyl Sulfite in Lithium-Ion Battery Electrolytes
Disclaimer: Publicly available research specifically detailing the use and performance of dipropyl sulfite (DPS) as a distinct electrolyte additive in lithium-ion batteries is limited. The following application notes and protocols have been compiled based on established principles and data from closely related acyclic organic sulfites, such as dimethyl sulfite (DMS) and diethyl sulfite (DES), which are expected to exhibit similar electrochemical behavior. A patent has identified this compound as a potential chain sulfite compound for this application, supporting its relevance.[1]
Introduction to Acyclic Sulfites as Electrolyte Additives
Acyclic organic sulfites, including this compound, are being explored as components in lithium-ion battery electrolytes.[2][3] Similar to their cyclic counterparts, they can function as film-forming additives that are preferentially reduced on the anode surface to create a stable Solid Electrolyte Interphase (SEI). This SEI layer is critical for the long-term performance and safety of lithium-ion batteries, as it prevents ongoing electrolyte decomposition and protects the anode structure. Due to their linear structure, acyclic sulfites can also serve as co-solvents, potentially improving the electrolyte's ionic conductivity, especially at low temperatures, owing to their lower viscosities compared to cyclic carbonates.[2][3]
The primary role of an additive like this compound is to decompose at a higher potential than the primary solvent components (e.g., ethylene carbonate), ensuring the formation of a robust SEI during the initial charging cycles. The composition of this SEI is expected to be rich in lithium sulfite (Li₂SO₃) and other organosulfur species, which contribute to a stable and ionically conductive passivation layer on the anode.
Mechanism of Action: SEI Formation with this compound
The proposed mechanism for SEI formation involving this compound is analogous to that of other linear sulfites. During the initial charge, DPS is reductively decomposed on the graphite anode surface. This process is believed to involve one or two-electron reduction pathways, leading to the formation of various organic and inorganic species. The key inorganic component contributing to a stable SEI is lithium sulfite (Li₂SO₃). The presence of such sulfur-containing compounds in the SEI can enhance its stability and ionic conductivity.
References
Application Notes and Protocols for the Electrochemical Stability Window of Dipropyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical stability window (ESW) of dipropyl sulfite, a crucial parameter for its application in various electrochemical systems, including its potential use as an electrolyte component in lithium-ion batteries. The document outlines the experimental protocols for determining the ESW and presents comparative data for similar organic sulfites.
Introduction
This compound is an organic sulfite compound that, like other dialkyl sulfites, is being explored for its potential applications in electrochemistry. A key characteristic governing its suitability is the electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for electrolytes in high-energy-density storage devices. Organic sulfites, including this compound, are also recognized for their role as electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries, enhancing their performance and cycle life.[1] The decomposition potential of these sulfites is a critical factor in their efficacy as SEI formers.[1]
Quantitative Data Summary
| Compound | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Notes |
| Dimethyl Sulfite (DMS) | > 4.5 | Not specified | Suitable as a co-solvent.[1] |
| Diethyl Sulfite (DES) | < 3.5 | Not specified | Suitable as an additive.[1] |
| Propylene Sulfite (PS) | > 4.5 | Not specified | Suitable as a solvent.[1] |
| Ethylene Sulfite (ES) | < 3.5 | Not specified | Suitable as an additive.[1] |
Note: The anodic limit indicates the potential at which oxidation occurs, while the cathodic limit indicates the potential for reduction. The suitability as a solvent or additive is often determined by these decomposition potentials in the context of the operating voltage of the battery electrodes.[1]
Experimental Protocols
Protocol for Determining the Electrochemical Stability Window using Cyclic Voltammetry
This protocol outlines the procedure for determining the anodic and cathodic limits of an electrolyte containing this compound using cyclic voltammetry (CV).
1. Materials and Equipment:
-
Potentiostat/Galvanostat: With software for controlling the experiment and data acquisition.
-
Three-Electrode Electrochemical Cell: A standard cell with ports for a working electrode, a reference electrode, and a counter electrode.
-
Working Electrode (WE): A material with high electrochemical inertness, such as glassy carbon or platinum.
-
Reference Electrode (RE): A stable reference, such as a lithium metal electrode (Li/Li⁺), especially for lithium-ion battery applications.
-
Counter Electrode (CE): A material with a large surface area to ensure the current does not limit the processes at the WE, typically lithium metal or platinum mesh.
-
Electrolyte Solution: A solution of a lithium salt (e.g., 1 M LiPF₆) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) with and without the addition of this compound at a specific concentration (e.g., 1-5% by weight).
-
Glovebox: An inert atmosphere (e.g., argon-filled) with low oxygen and moisture levels is crucial for assembling the electrochemical cell, especially when using lithium metal.
2. Experimental Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode with a suitable solvent (e.g., acetone, isopropanol) and dry it thoroughly.
-
Clean the reference and counter electrodes according to standard procedures. For lithium metal, gently scrape the surface to expose a fresh, unoxidized layer.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
Add the prepared electrolyte solution to the cell.
-
Immerse the working, reference, and counter electrodes in the electrolyte, ensuring they are properly positioned and not in contact with each other.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment:
-
Initial Potential: The open-circuit potential (OCP) of the cell.
-
Vertex Potentials: A wide potential range to encompass the expected stability window. For anodic stability, scan to a high positive potential (e.g., 6.0 V vs. Li/Li⁺). For cathodic stability, scan to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate is typically used to allow for the detection of decomposition reactions, for example, 0.1 to 10 mV/s.[2]
-
Number of Cycles: Typically 1-3 cycles are sufficient to observe the stability window.
-
-
-
Data Analysis:
-
Plot the measured current density as a function of the applied potential.
-
The anodic limit is determined as the potential at which a sharp increase in the anodic (positive) current is observed, indicating the onset of electrolyte oxidation.
-
The cathodic limit is determined as the potential at which a sharp increase in the cathodic (negative) current is observed, indicating the onset of electrolyte reduction.
-
A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the precise potential limits.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the electrochemical stability window.
Hypothetical Decomposition Pathway
The reductive decomposition of sulfite additives is a key process for the formation of a stable SEI on the anode of lithium-ion batteries.
Caption: Hypothetical reductive decomposition of this compound.
References
Application Notes and Protocols: Cyclic Voltammetry of Electrolytes Containing Dipropyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the advancement of energy storage systems, particularly lithium-ion batteries, the composition of the electrolyte plays a pivotal role in determining battery performance, longevity, and safety. Electrolyte additives are a key area of research, with organic sulfites like dipropyl sulfite emerging as compounds of interest. These additives can significantly influence the formation and properties of the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles. A stable and ionically conductive SEI is crucial for preventing further electrolyte decomposition and ensuring the reversible cycling of lithium ions. Cyclic voltammetry (CV) is a fundamental electrochemical technique employed to investigate the electrochemical behavior of these additives, providing insights into their reduction and oxidation potentials, and their role in SEI formation. This document provides detailed application notes and protocols for the characterization of electrolytes containing this compound using cyclic voltammetry.
Mechanism of Action: SEI Formation
This compound, as an electrolyte additive, is designed to be electrochemically active at a potential higher than that of the primary solvent molecules (e.g., ethylene carbonate, dimethyl carbonate). This preferential reduction leads to its decomposition on the anode surface during the initial lithiation process, contributing to the formation of a stable and robust SEI layer. The decomposition products of alkyl sulfites are believed to include lithium sulfite (Li₂SO₃), lithium alkyl sulfates (ROSO₂Li), and various organic species. The presence of these sulfur-containing compounds in the SEI can enhance its ionic conductivity and mechanical stability, ultimately improving the battery's cycle life and performance.
Experimental Protocols
A generalized yet detailed protocol for conducting cyclic voltammetry on an electrolyte containing this compound is provided below. This protocol can be adapted based on the specific experimental setup and research objectives.
1. Materials and Reagents:
-
Working Electrode: Graphite, copper, or glassy carbon electrode.
-
Counter Electrode: Lithium metal foil or platinum wire.
-
Reference Electrode: Lithium metal foil.
-
Electrolyte Solvent: A mixture of organic carbonates, typically ethylene carbonate (EC) and a linear carbonate such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) (e.g., 1:1 v/v EC:DMC).
-
Lithium Salt: 1 M Lithium hexafluorophosphate (LiPF₆).
-
Additive: this compound (high purity, battery grade).
-
Cell Components: Coin cell hardware (e.g., CR2032), separator (e.g., Celgard®), and gaskets.
-
Inert Atmosphere: Argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
2. Electrode and Electrolyte Preparation:
-
Working Electrode Preparation: Ensure the working electrode surface is clean and polished according to standard laboratory procedures. For composite electrodes, ensure uniform coating and drying.
-
Electrolyte Preparation: Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the LiPF₆ salt in the solvent mixture. Prepare the test electrolyte by adding the desired concentration of this compound (e.g., 1-5% by weight) to the baseline electrolyte. Stir the solution until the additive is completely dissolved.
3. Cell Assembly:
-
All cell assembly must be performed inside an argon-filled glovebox.
-
Assemble a three-electrode or two-electrode cell (e.g., coin cell) using the prepared electrodes, separator, and electrolyte.
-
Ensure proper contact between all components and that the cell is hermetically sealed.
4. Cyclic Voltammetry Measurement:
-
Instrument: A potentiostat/galvanostat capable of performing cyclic voltammetry.
-
Potential Window: Scan from the open-circuit voltage (OCV) down to a lower limit (e.g., 0.01 V vs. Li/Li⁺) and back up to an upper limit (e.g., 3.0 V vs. Li/Li⁺). The specific window may need to be optimized.
-
Scan Rate: Start with a moderate scan rate (e.g., 0.1 mV/s to 1 mV/s). A range of scan rates should be investigated to study the kinetics of the electrochemical processes.
-
Cycles: Perform an initial set of cycles (e.g., 3-5 cycles) to observe the formation and evolution of the SEI layer.
-
Data Acquisition: Record the current response as a function of the applied potential.
Data Presentation
The following table summarizes the expected electrochemical properties of electrolytes containing short-chain dialkyl sulfites, which can serve as a reference for studies on this compound. Specific values for this compound should be determined experimentally.
| Additive Name | Alkyl Group | Expected Reduction Potential Range (V vs. Li/Li⁺) | Expected Oxidation Potential Range (V vs. Li/Li⁺) | Key SEI Components |
| Ethylene Sulfite (ES) | Ethylene (cyclic) | 1.2 - 1.5 | < 3.5 | Li₂SO₃, Poly(ethylene oxide) like species |
| Propylene Sulfite (PS) | Propylene (cyclic) | 1.3 - 1.6 | > 4.5 | Li₂SO₃, Poly(propylene oxide) like species |
| Dimethyl Sulfite (DMS) | Methyl | > 1.0 | > 4.5 | Li₂SO₃, Lithium methyl sulfite |
| Diethyl Sulfite (DES) | Ethyl | > 1.0 | < 3.5 | Li₂SO₃, Lithium ethyl sulfite |
| This compound | Propyl | (Predicted) > 1.0 | (Predicted) > 4.0 | Li₂SO₃, Lithium propyl sulfite |
Note: The predicted values for this compound are based on trends observed with other dialkyl sulfites and require experimental verification.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a proposed reaction pathway for this compound in an electrolyte.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Proposed electrochemical reduction pathway of this compound.
Application Notes and Protocols for Dipropyl Sulfite in Solid Electrolyte Interphase (SEI) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid electrolyte interphase (SEI) is a critical passivation layer formed on the anode surface of lithium-ion batteries during the initial charging cycles. Its composition and stability are paramount for the battery's overall performance, including cycle life, safety, and power capability. Electrolyte additives are commonly employed to favorably modify the SEI layer. While cyclic sulfites and sultones are well-studied as effective SEI-forming additives, acyclic organic sulfites, such as dipropyl sulfite, represent a less explored class of compounds with potential benefits.
This document provides detailed application notes and protocols for investigating the role of this compound as an electrolyte additive for SEI formation in lithium-ion batteries. Due to the limited direct research on this compound for this application, the information herein is substantially based on the reported behavior of analogous acyclic sulfites, primarily dimethyl sulfite (DMS) and diethyl sulfite (DES). These compounds are known to participate in the formation of a stable SEI, often leading to improved battery performance. This compound, being a larger dialkyl sulfite, is hypothesized to offer unique properties due to its higher boiling point and different solubility characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its application as an electrolyte additive.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₃S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | 142-143 °C | [2] |
| Melting Point | -103 °C | [2][3] |
| Density | 0.838 g/mL at 25 °C | [2] |
| Flash Point | 31.67 °C | [3] |
| Solubility | Soluble in ethanol and ether, sparingly soluble in water. | [2] |
Proposed Role and Mechanism of Action
Based on studies of analogous acyclic sulfites, this compound is anticipated to function as an effective SEI-forming additive through the following mechanisms:
-
Preferential Reduction: this compound is expected to have a higher reduction potential than the carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) commonly used in lithium-ion battery electrolytes. This allows it to be preferentially reduced on the anode surface during the initial formation cycles.
-
SEI Modification: The electrochemical reduction of this compound is hypothesized to contribute to the formation of a stable and robust SEI layer. The decomposition products likely include lithium sulfite (Li₂SO₃), lithium alkyl sulfites (ROSO₂Li), and other organic and inorganic species.
-
Improved SEI Properties: The incorporation of sulfur-containing species from this compound into the SEI can enhance its properties. A sulfur-rich SEI is often associated with lower impedance, improved thermal stability, and better passivation against continued electrolyte decomposition. This can lead to enhanced cycle life and safety of the battery.
Postulated Electrochemical Reduction Pathway
The electrochemical reduction of this compound on the graphite anode is a multi-step process. A plausible reaction pathway, inferred from studies on similar organic sulfites, is outlined below.
Caption: Postulated electrochemical reduction pathway of this compound.
Experimental Protocols
The following protocols provide a general framework for evaluating this compound as an electrolyte additive. Researchers should adapt these protocols to their specific materials and equipment.
Electrolyte Preparation
Materials:
-
Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))
-
Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆))
-
This compound (high purity)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
Prepare the experimental electrolyte by adding a specific weight percentage (e.g., 0.5%, 1%, 2%) of this compound to the baseline electrolyte.
-
Stir the electrolytes overnight to ensure complete dissolution and homogenization.
Coin Cell Assembly
Materials:
-
Graphite anode
-
Lithium cobalt oxide (LCO) or other suitable cathode
-
Celgard separator
-
Lithium foil (for half-cells)
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolyte (baseline and experimental)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Dry all electrodes and separators under vacuum at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.
-
Assemble the CR2032 coin cells in a half-cell (graphite vs. Li) or full-cell (graphite vs. cathode) configuration inside the glovebox.[4][5][6]
-
The typical assembly stack for a half-cell is: negative cap, spacer, spring, lithium foil, separator, graphite electrode, and positive cap.
-
Add a few drops of the designated electrolyte onto the separator to ensure it is well-wetted.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
Electrochemical Characterization
Equipment:
-
Battery cycler
-
Electrochemical impedance spectrometer
Protocols:
-
Formation Cycles:
-
Rest the assembled cells for at least 12 hours to allow for complete electrolyte wetting of the electrodes.
-
Perform the initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles. This allows for the stable formation of the SEI layer.
-
Record the initial coulombic efficiency (ICE) and formation capacity loss.
-
-
Cycling Performance:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Monitor the discharge capacity, coulombic efficiency, and capacity retention over the cycles.
-
Compare the performance of cells with and without the this compound additive.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Analyze the Nyquist plots to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct).
-
Compare the impedance changes between the baseline and experimental cells to evaluate the effect of this compound on the interfacial kinetics.
-
Post-Mortem Analysis
After electrochemical testing, disassemble the cells inside an argon-filled glovebox to analyze the electrodes and electrolyte.
Protocols:
-
X-ray Photoelectron Spectroscopy (XPS):
-
Carefully retrieve the graphite anode from the disassembled cell.
-
Gently rinse the electrode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Transfer the electrode to the XPS instrument under an inert atmosphere.
-
Acquire high-resolution spectra for C 1s, O 1s, S 2p, and Li 1s to identify the chemical composition of the SEI layer. The presence of S 2p peaks corresponding to sulfites (around 166-167 eV) would confirm the participation of this compound in SEI formation.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare the anode sample similarly to the XPS analysis.
-
Use Attenuated Total Reflectance (ATR)-FTIR to analyze the surface functional groups of the SEI. Look for characteristic peaks of S=O and S-O bonds to confirm the presence of sulfite species.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Collect the electrolyte from the disassembled cell.
-
Dilute the electrolyte with a suitable solvent.
-
Analyze the solution using GC-MS to identify any decomposition products of this compound and the base electrolyte. This can provide insights into the reaction mechanisms.
-
Data Presentation
Quantitative data from the electrochemical and analytical characterizations should be systematically organized for clear comparison.
Table 1: Electrochemical Performance of Graphite||Li Half-Cells with and without this compound (DPS) Additive.
| Electrolyte | Initial Coulombic Efficiency (%) | 1st Cycle Irreversible Capacity Loss (mAh/g) | Capacity Retention after 100 cycles at C/5 (%) | SEI Resistance (R_sei) after 100 cycles (Ω) |
| Baseline | Data | Data | Data | Data |
| Baseline + 0.5% DPS | Data | Data | Data | Data |
| Baseline + 1.0% DPS | Data | Data | Data | Data |
| Baseline + 2.0% DPS | Data | Data | Data | Data |
Table 2: Surface Composition of the SEI on Graphite Anodes Determined by XPS.
| Electrolyte | Atomic Concentration (%) | |||
| C | O | Li | S | |
| Baseline | Data | Data | Data | Data |
| Baseline + 1.0% DPS | Data | Data | Data | Data |
Logical Workflow for Evaluation
The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound as an SEI-forming additive.
Caption: Workflow for evaluating this compound as an SEI additive.
Conclusion
The application of this compound as an electrolyte additive for SEI formation in lithium-ion batteries is a promising yet underexplored area of research. By leveraging the knowledge from analogous acyclic sulfites and following the detailed protocols outlined in this document, researchers can systematically investigate its potential benefits. The comprehensive electrochemical and analytical approach will enable a thorough understanding of its impact on SEI formation, battery performance, and overall cell chemistry, contributing to the development of more advanced and reliable energy storage systems.
References
- 1. This compound | C6H14O3S | CID 136434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. dipropyl sulfide, 111-47-7 [thegoodscentscompany.com]
- 4. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Ionic Conductivity of Lithium Salts in Dipropyl Sulfite Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced lithium-ion batteries necessitates the exploration of novel electrolyte systems that offer improved safety, stability, and performance. Sulfite-based organic solvents are a promising class of materials due to their generally low viscosity, potential for good ionic conductivity, and favorable interactions with electrode materials. Dipropyl sulfite, a linear dialkyl sulfite, is a candidate for use as a solvent or co-solvent in lithium-ion battery electrolytes. Understanding the ionic conductivity of various lithium salts in this compound is crucial for evaluating its potential and optimizing electrolyte formulations.
This document provides detailed application notes on the expected trends in ionic conductivity of lithium salts in sulfite-based electrolytes and a comprehensive protocol for its measurement using electrochemical impedance spectroscopy (EIS). Due to a lack of specific experimental data for this compound in the reviewed literature, representative data for other linear and cyclic sulfites are presented to illustrate general principles and expected performance benchmarks.
Data Presentation: Ionic Conductivity of Lithium Salts in Sulfite Solvents
Table 1: Ionic Conductivity of Lithium Salts in Ethylene Sulfite (ES) based Electrolytes at Room Temperature
| Lithium Salt | Concentration (mol/L) | Co-solvent(s) | Ionic Conductivity (mS/cm) |
| LiPF₆ | 1.0 | EC/DMC/DEC (1:2:2) + 0.3 wt% ES | > 10 (Improvement noted) |
| LiPF₆ | 1.0 | EC/DMC (1:1) + 5 wt% ES | ~ 8-9 |
| LiTFSI | 1.0 | PC + 10 wt% ES | ~ 6-7 |
Note: Ethylene sulfite (ES) is a cyclic sulfite often used as an additive. The data illustrates its influence on standard carbonate-based electrolytes.
Table 2: Ionic Conductivity of Lithium Salts in Dimethyl Sulfite (DMS) based Electrolytes
| Lithium Salt | Concentration (mol/L) | Co-solvent(s) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| LiPF₆ | 1.0 | EC/DMS (1:1 by wt) | 25 | ~ 5-7 |
| LiPF₆ | 1.0 | EC/DMS (1:1 by wt) | -20 | ~ 1-2 |
| LiTFSI | 0.8 | DMS | 20 | ~ 3-4 |
Note: Dimethyl sulfite (DMS) is a linear sulfite, structurally similar to this compound, but with shorter alkyl chains.
Experimental Protocols
The following is a detailed protocol for the determination of ionic conductivity of a lithium salt in a this compound solution using electrochemical impedance spectroscopy (EIS).
Objective: To accurately measure the bulk ionic conductivity of a prepared electrolyte solution.
Materials:
-
High-purity this compound (battery grade, water content < 20 ppm)
-
Lithium salt (e.g., LiPF₆, LiClO₄, LiTFSI, LiBOB; battery grade, dried under vacuum)
-
High-purity co-solvent (e.g., ethylene carbonate, if required)
-
Conductivity cell with two parallel, blocking electrodes (e.g., platinum or stainless steel) of a known cell constant.
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA) for EIS measurements.
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen) with H₂O and O₂ levels below 1 ppm.
-
Precision balance (± 0.1 mg).
-
Volumetric flasks and pipettes.
-
Magnetic stirrer and stir bars.
-
Temperature-controlled chamber or water bath.
Procedure:
-
Electrolyte Preparation (inside a glovebox):
-
Dry all glassware in a vacuum oven at 120°C for at least 12 hours and transfer to the glovebox.
-
Determine the desired concentration of the lithium salt in this compound (e.g., 0.5 M, 1.0 M).
-
Weigh the required amount of the lithium salt using the precision balance.
-
In a volumetric flask, dissolve the weighed lithium salt in a portion of the this compound.
-
Stir the solution using a magnetic stirrer until the salt is completely dissolved. This may take several hours.
-
Add this compound to the volumetric flask to reach the final desired volume.
-
Allow the solution to reach thermal equilibrium within the glovebox.
-
-
Conductivity Cell Assembly:
-
Clean the conductivity cell thoroughly with a suitable solvent (e.g., acetone, followed by isopropanol) and dry it completely in a vacuum oven before transferring it into the glovebox.
-
Fill the conductivity cell with the prepared electrolyte solution, ensuring there are no air bubbles between the electrodes.
-
Seal the cell to prevent any atmospheric contamination.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Place the assembled conductivity cell into a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25°C) for at least one hour.
-
Connect the conductivity cell to the potentiostat.
-
Set up the EIS measurement parameters:
-
Frequency range: Typically from 1 MHz down to 1 Hz or 0.1 Hz.
-
AC amplitude: A small voltage perturbation, typically 5-10 mV, to ensure a linear response.
-
Measurement mode: Potentiostatic.
-
-
Run the EIS measurement. The output will be a Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
-
The Nyquist plot for a simple electrolyte system should ideally show a semicircle at high frequencies followed by a vertical line at low frequencies (capacitive behavior).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').[1]
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) Where:
-
σ is the ionic conductivity in S/cm.
-
L is the distance between the electrodes in cm.
-
A is the area of the electrodes in cm².
-
Rb is the bulk resistance in Ω.
-
The term L/A is the cell constant, which is often provided by the manufacturer or can be determined by calibrating with a standard solution of known conductivity (e.g., aqueous KCl).
-
-
-
Temperature Dependence Study (Optional):
-
Repeat the EIS measurements at various temperatures (e.g., in 10°C increments from -20°C to 60°C) to determine the temperature dependence of the ionic conductivity.
-
Ensure the cell is allowed to thermally equilibrate at each temperature before measurement.
-
Plot the ionic conductivity as a function of temperature.
-
Mandatory Visualizations
Caption: Workflow for measuring ionic conductivity.
Caption: Factors influencing ionic conductivity.
References
Application Notes and Protocols: Dipropyl Sulfite as a Co-Solvent in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Organic Sulfites in Battery Electrolytes
Organic sulfites are a class of compounds being investigated as co-solvents or additives in lithium-ion battery electrolytes. Their structural similarity to organic carbonates, the standard solvents in lithium-ion batteries, makes them interesting candidates.[1] The presence of the sulfite group can influence the formation of the solid-electrolyte interphase (SEI) on the anode, a critical layer for battery stability and performance. Studies on compounds like ethylene sulfite (ES) have shown that sulfur-containing additives can promote the formation of a stable SEI layer at higher potentials.[1]
Dipropyl sulfite (DPS) is a linear sulfite whose potential as an electrolyte co-solvent has not been extensively explored. Based on trends observed with other linear sulfites like dimethyl sulfite (DMS) and diethyl sulfite (DES), DPS may offer certain advantages and disadvantages related to its longer alkyl chains.
Potential Advantages and Disadvantages of this compound
Based on the properties of shorter-chain linear sulfites, the following characteristics of this compound can be hypothesized:
Potential Advantages:
-
Low Viscosity: Linear sulfites like DMS and DES are known for their low viscosity, which could potentially improve ion transport and low-temperature performance of the electrolyte.[2] It is plausible that DPS would also exhibit a relatively low viscosity compared to cyclic carbonates.
-
Improved Low-Temperature Performance: The low melting point of DPS suggests it could be a beneficial co-solvent for electrolytes operating in cold environments.
-
SEI Modification: Like other sulfites, DPS is expected to participate in the formation of the SEI layer, potentially leading to a more stable and effective passivation layer on the anode.
Potential Disadvantages:
-
Lower Dielectric Constant: An increase in the length of the alkyl chain in a solvent molecule generally leads to a decrease in its dielectric constant.[3] A lower dielectric constant could reduce the salt dissociation in the electrolyte, leading to lower ionic conductivity.
-
Electrochemical Stability: The electrochemical stability window of the electrolyte could be affected by the addition of DPS. While some sulfites like DMS show high decomposition potentials, others like DES have lower stability.[1] The stability of DPS would need to be experimentally determined.
Data Presentation
Physical Properties of this compound and Related Compounds
The following table summarizes the known physical properties of this compound and compares them with other relevant organic sulfites and carbonates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C6H14O3S | 166.24 | - | - |
| Dimethyl Sulfite | C2H6O3S | 110.13 | -37 | 126 |
| Diethyl Sulfite | C4H10O3S | 138.18 | - | 158 |
| Ethylene Carbonate | C3H4O3 | 88.06 | 36 | 248 |
| Propylene Carbonate | C4H6O3 | 102.09 | -48.8 | 242 |
Note: Data for some properties of this compound is not available in the cited literature.
Comparative Electrochemical Data of Other Organic Sulfites
The following table presents a summary of electrochemical properties for electrolytes containing various organic sulfites, which can serve as a benchmark for future studies on this compound.
| Sulfite Additive/Co-solvent | Base Electrolyte | Key Findings |
| Ethylene Sulfite (ES) | 1 M LiPF6 in EC/DMC/DEC | Improved film-forming properties; enhanced performance of LiCoO2/graphite cells even at 0.3 wt.%.[1] |
| Propylene Sulfite (PS) | 1 M LiPF6 in EC/DMC/DEC | Excellent film-forming properties; decomposition potential > 4.5V.[1] |
| Dimethyl Sulfite (DMS) | 1 M LiPF6 in EC/DMC/DEC | Improved electrolyte conductivity and battery capacity; decomposition potential > 4.5V.[1] |
| Diethyl Sulfite (DES) | 1 M LiPF6 in EC/DMC/DEC | Lower decomposition potential (< 3.5V), suggesting suitability only as an additive.[1] |
Experimental Protocols
The following are generalized protocols for the evaluation of this compound as a co-solvent in a lithium-ion battery electrolyte.
Electrolyte Preparation
-
Materials:
-
Lithium hexafluorophosphate (LiPF6) salt (battery grade)
-
Ethylene carbonate (EC) (battery grade)
-
Dimethyl carbonate (DMC) (battery grade)
-
This compound (DPS) (high purity)
-
-
Procedure:
-
Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a mixture of EC and DMC (e.g., 1:1 v/v) to achieve a 1 M concentration.
-
Prepare the experimental electrolytes by adding varying volume percentages of DPS to the baseline electrolyte (e.g., 5%, 10%, 20% v/v), adjusting the amount of DMC to maintain the 1 M LiPF6 concentration and the desired EC ratio.
-
Stir the prepared electrolytes overnight to ensure complete dissolution and homogenization.
-
Coin Cell Assembly
-
Components:
-
CR2032 coin cell parts (casings, spacers, springs)
-
Anode: Graphite-coated copper foil
-
Cathode: LiCoO2-coated aluminum foil
-
Separator: Celgard 2400 or similar microporous membrane
-
Prepared electrolytes
-
-
Procedure:
-
Dry all cell components in a vacuum oven at an appropriate temperature (e.g., 80°C for electrodes, 60°C for separator) for at least 12 hours before transferring them into the glovebox.
-
Assemble the coin cells in the following order: negative cap, anode, separator, a few drops of electrolyte to wet the separator and anode, cathode, spacer, spring, and positive cap.
-
Crimp the coin cells using a standard crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes by the electrolyte.
-
Electrochemical Characterization
-
Ionic Conductivity:
-
Use a conductivity meter with a sealed, two-electrode conductivity cell inside the glovebox.
-
Measure the ionic conductivity of each electrolyte formulation at various temperatures (e.g., from -20°C to 60°C).
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode cell with lithium metal as the reference and counter electrodes and a glassy carbon or graphite working electrode.
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) over a relevant voltage range (e.g., 0.01 V to 3.0 V vs. Li/Li+) to observe the reductive decomposition of the electrolyte and SEI formation.
-
-
Galvanostatic Cycling:
-
Cycle the assembled coin cells on a battery cycler at a constant C-rate (e.g., C/10 for formation cycles, C/5 for subsequent cycling) within a specified voltage window (e.g., 3.0 V to 4.2 V for LiCoO2/graphite).
-
Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells before and after cycling over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).
-
Analyze the Nyquist plots to determine the evolution of the SEI and charge transfer resistances.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Electrolyte Evaluation
Caption: Workflow for evaluating a novel electrolyte co-solvent.
Proposed SEI Formation with Sulfite Additives
Caption: Proposed mechanism of SEI formation involving sulfite reduction.
References
Application of Dipropyl Sulfite in Organic Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl sulfite, a dialkyl sulfite ester, serves as a versatile reagent in organic synthesis, primarily utilized in the formation of other sulfur-containing compounds. While direct applications of this compound are not extensively documented in contemporary literature, its reactivity is analogous to other dialkyl sulfites, such as diisopropyl sulfite, which has been effectively employed in the synthesis of cyclic sulfites from diols. This application note will detail the use of dialkyl sulfites, with a specific focus on the transesterification reaction, providing protocols and quantitative data to guide researchers in its practical application.
Core Application: Synthesis of Cyclic Sulfites via Transesterification
Dialkyl sulfites, including this compound, are valuable reagents for the preparation of cyclic sulfites from 1,2-, 1,3-, and 1,4-diols. This method offers a milder and often higher-yielding alternative to traditional methods that employ thionyl chloride, which can lead to the formation of undesired byproducts. The use of bulkier dialkyl sulfites, such as diisopropyl sulfite (and by extension, this compound), is particularly advantageous as it favors the forward reaction and minimizes side reactions like alkylation.[1][2]
The transesterification process can be effectively catalyzed by either acid or base, providing flexibility in substrate scope and reaction conditions.[1]
Experimental Protocols
1. Acid-Catalyzed Transesterification for the Synthesis of Cyclic Sulfites
This protocol is adapted from the synthesis of a cyclic sulfite from a diol using diisopropyl sulfite and can be applied using this compound.[1]
Materials:
-
Diol (1.0 eq)
-
This compound (or Diisopropyl sulfite) (1.1 - 1.5 eq)
-
Methanesulfonic acid (1 mol%)
-
Toluene (solvent)
-
Dean-Stark apparatus or distillation setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the diol, toluene, and this compound.
-
Add methanesulfonic acid (1 mol%) to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the removal of propanol via the Dean-Stark trap.
-
Continue heating until the starting diol is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
Purify the product by an appropriate method, such as column chromatography or distillation.
2. Base-Catalyzed Transesterification for the Synthesis of Cyclic Sulfites
This protocol provides an alternative base-catalyzed method for the synthesis of cyclic sulfites.[1]
Materials:
-
Diol (1.0 eq)
-
This compound (or Diisopropyl sulfite) (1.1 - 1.5 eq)
-
Lithium or Sodium tert-butoxide (catalytic amount)
-
Appropriate solvent (e.g., Toluene, THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol and this compound in the chosen solvent.
-
Add a catalytic amount of lithium or sodium tert-butoxide to the solution. Weaker bases such as triethylamine or DBU have been shown to be less effective.[1]
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Quantitative Data
The selection of the dialkyl sulfite can significantly impact the reaction efficiency. The use of a bulkier alcohol component in the sulfite ester, such as isopropanol, favors the formation of the product.[1]
| Diol Substrate | Catalyst | Dialkyl Sulfite | Solvent | Yield (%) | Reference |
| 1,2-diol (generic) | Methanesulfonic acid | Diisopropyl sulfite | Toluene | High | [1] |
| 1,3-diol (generic) | Methanesulfonic acid | Diisopropyl sulfite | Toluene | High | [1] |
| 1,4-diol (generic) | Methanesulfonic acid | Diisopropyl sulfite | Toluene | High | [1] |
| Diol 1 (specific example) | Methanesulfonic acid | Diisopropyl sulfite | Toluene | 77 | [1] |
| Diol 1 (specific example) | Lithium tert-butoxide | Diisopropyl sulfite | Toluene | High | [1] |
Visualizing the Synthesis
Diagram of the Transesterification Workflow
Caption: Workflow for the synthesis of cyclic sulfites via transesterification.
Reaction Scheme of Transesterification
Caption: General reaction scheme for the transesterification of a diol with this compound.
Conclusion
This compound, as a representative dialkyl sulfite, is a valuable reagent for the synthesis of cyclic sulfites from diols through transesterification. This method provides a mild and efficient alternative to harsher reagents, with the flexibility of using either acid or base catalysis. The protocols and data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to utilize this transformation in their work. Further exploration of this compound in other synthetic applications is warranted.
References
Application Notes and Protocols: Reaction of Dipropyl Sulfite with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of dialkyl sulfites with organometallic reagents represents a valuable transformation in organic synthesis, providing a direct route to sulfoxides. Sulfoxides are a crucial class of organosulfur compounds widely utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as key structural motifs in numerous pharmaceutical agents. This document provides detailed application notes and experimental protocols for the reaction of dipropyl sulfite with common organometallic reagents, namely Grignard reagents and organolithium compounds. The methodologies described herein are based on analogous reactions reported in the scientific literature, offering a practical guide for the synthesis of unsymmetrical propyl sulfoxides.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the organometallic reagent on the sulfur atom of the this compound. This results in the displacement of one of the propoxy groups to form a sulfinate intermediate. A subsequent reaction with a second equivalent of the same or a different organometallic reagent can occur, although careful control of stoichiometry can favor the formation of the sulfoxide. The overall transformation allows for the introduction of a new carbon-sulfur bond, leading to the formation of a propyl sulfoxide.
Data Presentation
The following table summarizes the expected outcomes and reaction parameters for the reaction of this compound with representative organometallic reagents. Please note that specific yields can vary depending on the exact substrate, reagent, and reaction conditions.
| Organometallic Reagent (R-M) | Product (Propyl-S(O)-R) | Expected Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Phenylmagnesium Bromide (PhMgBr) | Phenyl Propyl Sulfoxide | 60-80 | 2-4 | 0 to rt | Grignard reagent is added dropwise at 0 °C. |
| Methylmagnesium Chloride (MeMgCl) | Methyl Propyl Sulfoxide | 50-70 | 2-4 | 0 to rt | Reaction is typically performed in THF. |
| n-Butyllithium (n-BuLi) | n-Butyl Propyl Sulfoxide | 55-75 | 1-3 | -78 to 0 | Organolithium reagent is added at low temperature. |
| Phenyllithium (PhLi) | Phenyl Propyl Sulfoxide | 65-85 | 1-3 | -78 to 0 | Higher reactivity compared to Grignard reagents. |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Propyl Sulfoxide using Phenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure phenyl propyl sulfoxide.
Protocol 2: Synthesis of n-Butyl Propyl Sulfoxide using n-Butyllithium
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware (Schlenk flask, syringe)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, solution in hexanes) to the stirred solution of this compound via syringe over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure n-butyl propyl sulfoxide.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction of this compound with an organometallic reagent.
Experimental Workflow
Caption: Experimental workflow for the synthesis of propyl sulfoxides.
Safety Precautions
-
Organometallic reagents such as Grignard reagents and organolithiums are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Quenching of reactive reagents should be done carefully at low temperatures.
Conclusion
The reaction of this compound with organometallic reagents provides a straightforward and efficient method for the synthesis of unsymmetrical propyl sulfoxides. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, good yields of the desired sulfoxides can be achieved. The protocols provided in this document serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery.
Application Notes and Protocols for Dipropyl Sulfite as a Propylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl sulfite is a dialkyl sulfite that can serve as a valuable reagent in organic synthesis. While less reactive than its sulfate counterpart, dipropyl sulfate, it offers a milder alternative for the propylation of nucleophiles. This document provides detailed application notes and a comprehensive experimental protocol for the use of this compound as a propylating agent, particularly for the O-propylation of phenolic compounds. The methodologies described herein are based on established principles of alkylation using dialkyl sulfites.
Principle of the Reaction
Dialkyl sulfites, including this compound, can act as electrophiles, transferring an alkyl group to a nucleophile. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the propyl groups of this compound, with the subsequent departure of a propyl sulfite anion, which then decomposes. The use of a weak base is often necessary to deprotonate the nucleophile, enhancing its reactivity. A polar aprotic solvent is generally employed to facilitate the reaction while avoiding solvolysis of the reagent.
Application: O-Propylation of Phenols
A key application of this compound is the O-propylation of phenols to form propyl phenyl ethers. This transformation is valuable in the synthesis of various organic molecules, including active pharmaceutical ingredients and functional materials. The reaction proceeds under relatively mild conditions and avoids the use of more hazardous propylating agents like propyl halides.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of Propyl Phenyl Ether from Phenol
This protocol details the synthesis of propyl phenyl ether from phenol using this compound as the propylating agent.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 0.5 M solution with respect to phenol).
-
Addition of Reagent: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude propyl phenyl ether.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of propyl phenyl ether using this compound.
| Parameter | Value |
| Reactants | |
| Phenol | 1.0 eq |
| This compound | 1.2 eq |
| Potassium Carbonate | 1.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 75-85% (isolated yield) |
| Purity (after chromatography) | >98% |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
DMF is a potential reproductive toxin; handle with appropriate caution.
-
Phenol is corrosive and toxic.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the O-propylation of phenol using this compound.
Caption: Workflow for the synthesis of propyl phenyl ether.
Signaling Pathway Analogy: Electrophile-Nucleophile Interaction
The reaction between this compound and a nucleophile can be conceptually illustrated as a signaling pathway where the electrophilic propyl group is the "signal" that is "transmitted" to the nucleophilic "receptor".
Caption: Conceptual pathway of propylation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dipropyl Sulfite by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude dipropyl sulfite using vacuum distillation. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. System Fails to Reach Target Vacuum | • Leaks in glassware joints.• Degraded vacuum pump oil.• Inefficient cold trap.• Poorly seated vacuum adapter or thermometer. | • Ensure all ground glass joints are clean, properly greased (if applicable for your setup), and securely clamped.• Check the vacuum pump oil level and clarity. Replace if it appears cloudy or discolored.• Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering the pump.• Verify that all seals and adapters are fitted correctly and are not cracked or worn. |
| 2. Bumping or Uncontrolled Boiling | • Lack of boiling chips or inadequate stirring.• Heating rate is too high.• Sudden drop in pressure. | • Always use a magnetic stir bar for smooth boiling under vacuum; boiling chips are ineffective in vacuum distillation.[1]• Heat the distillation flask gradually using a heating mantle with a stirrer. An oil bath can provide more uniform heating.• Apply vacuum to the system before you begin heating to prevent violent bumping of low-boiling impurities.[1] |
| 3. Product is Decomposing (Yellowing, SO₂ Odor) | • Distillation pot temperature is too high.• Presence of acidic or basic impurities catalyzing decomposition. | • Lower the vacuum pressure to allow distillation at a lower temperature. This compound can be sensitive to heat.• Consider a pre-distillation wash of the crude material with a dilute sodium bicarbonate solution, followed by drying, to remove acidic impurities. |
| 4. Poor Separation of Impurities | • Inefficient distillation column (e.g., short path for close-boiling impurities).• Distillation rate is too fast.• Unstable vacuum pressure. | • For impurities with boiling points close to the product, use a fractionating column (e.g., Vigreux or packed column) to increase theoretical plates.• Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.• Use a vacuum regulator to maintain a stable pressure throughout the distillation.[2] |
| 5. No Distillate Collected at Expected Temperature | • Thermometer bulb is incorrectly placed.• Actual boiling point is different from expected due to inaccurate pressure reading. | • The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.• Calibrate your vacuum gauge or use a boiling point nomograph to estimate the boiling point at your measured pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using vacuum distillation for this compound? A1: Vacuum distillation lowers the boiling point of the compound.[2] This is crucial for thermally sensitive substances like this compound, as it allows for purification at a lower temperature, minimizing the risk of thermal decomposition which can release sulfur dioxide (SO₂) and other degradation byproducts.
Q2: What are the likely impurities in crude this compound? A2: Based on its common synthesis from n-propanol and thionyl chloride, likely impurities include unreacted n-propanol, residual hydrochloric acid (HCl), and potentially side products such as propyl chloride.
Q3: How can I effectively remove water from my crude this compound before distillation? A3: Water should be removed before distillation to prevent potential side reactions. This can be accomplished by washing the crude product with brine (saturated NaCl solution) and then drying it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q4: Is it safe to heat the distillation flask before the target vacuum is reached? A4: No. Applying heat before the system is under a stable vacuum can cause low-boiling solvents or impurities to flash boil, which can be dangerous. Always establish the vacuum first, begin stirring, and then gradually apply heat.[1]
Q5: How do I properly shut down the distillation apparatus? A5: First, remove the heat source and allow the distillation flask to cool to room temperature.[1] Once cooled, slowly and carefully vent the system to atmospheric pressure. Do not turn off the vacuum pump while the system is still sealed and hot. Finally, turn off the condenser cooling water.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Estimated Boiling Point at 10 mmHg (°C) |
| This compound | C₆H₁₄O₃S | 166.24 | ~208-210 (Predicted) | ~85-95 |
| n-Propanol | C₃H₈O | 60.10 | 97 | < 20 |
| Propyl Chloride | C₃H₇Cl | 78.54 | 47 | < 0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | < 20 |
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump and tubing
-
Cold trap
-
Lab jack
-
Clamps and stands
Procedure:
-
Preparation: Ensure the crude this compound is dry. If it contains residual acid from synthesis, wash it with a 5% sodium bicarbonate solution, then water, then brine, and finally dry over anhydrous MgSO₄. Filter off the drying agent.
-
Apparatus Setup:
-
Place a magnetic stir bar in the appropriately sized round-bottom flask (should be 1/2 to 2/3 full with the crude material).
-
Assemble the distillation apparatus as shown in the workflow diagram. Use a short-path distillation head for simple purifications. If higher purity is needed, a Vigreux column can be inserted between the flask and the distillation head.
-
Ensure all glass joints are clean and lightly greased with vacuum grease to prevent leaks. Secure all connections with clamps.
-
Place the thermometer correctly, with the top of the bulb level with the side arm to the condenser.
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser and ensure the cold trap is filled with coolant (e.g., dry ice/acetone).
-
Begin magnetic stirring.
-
Turn on the vacuum pump to slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation pot using the heating mantle, which should be placed on a lab jack for easy removal.
-
Collect any initial low-boiling fractions in a separate receiving flask. These may include residual solvents or propyl chloride.
-
As the temperature rises, the main fraction of this compound will begin to distill. Collect the fraction that distills at a stable temperature corresponding to the system's pressure.
-
Monitor the temperature and pressure continuously. A stable boiling point indicates a pure fraction is being collected.
-
Once the main fraction is collected, stop the distillation before the pot goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
-
Shutdown:
-
Lower and remove the heating source.
-
Allow the system to cool to room temperature under vacuum.
-
Slowly vent the system by opening the stopcock on the vacuum adapter or by introducing an inert gas like nitrogen.
-
Once at atmospheric pressure, turn off the vacuum pump.
-
Turn off the stirrer and condenser water.
-
Disassemble the apparatus and characterize the purified product.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common vacuum distillation issues.
References
Technical Support Center: Synthesis of Dipropyl Sulfite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl sulfite.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reaction of 1-propanol with thionyl chloride (SOCl₂).[1] This reaction typically involves the dropwise addition of thionyl chloride to an excess of 1-propanol, often with temperature control.
Q2: What are the primary byproducts in the synthesis of this compound using thionyl chloride?
A2: The main byproducts include 1-chloropropane, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[2][3] The formation of 1-chloropropane can occur through the decomposition of the intermediate, propyl chlorosulfite, or by the reaction of hydrogen chloride with the this compound product.[4]
Q3: Why is it important to remove hydrogen chloride (HCl) from the reaction mixture?
A3: Hydrogen chloride, a byproduct of the reaction, can catalyze the decomposition of the desired this compound back into 1-propanol, 1-chloropropane, and sulfur dioxide.[4] Its efficient removal is crucial for achieving a high yield of the final product.
Q4: How can the formation of 1-chloropropane be minimized?
A4: To minimize the formation of 1-chloropropane, it is advisable to use a slight excess of 1-propanol relative to thionyl chloride. Additionally, removing the generated HCl, for instance by conducting the reaction in the presence of a base like pyridine or by bubbling an inert gas through the reaction mixture, can significantly reduce this side reaction.[1][4]
Q5: What is a suitable method for purifying the crude this compound?
A5: The crude this compound can be purified by fractional distillation under reduced pressure.[1] This method is effective in separating the desired product from unreacted 1-propanol and higher-boiling impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Suboptimal reactant ratio: An insufficient excess of 1-propanol can lead to incomplete reaction of thionyl chloride and increased byproduct formation. - Decomposition of product: The presence of HCl can cause the decomposition of this compound.[4] - Loss during workup: Improper purification techniques can lead to loss of the product. | - Optimize stoichiometry: Use a molar ratio of approximately 2.2:1 of 1-propanol to thionyl chloride.[1] - Remove HCl: Add a tertiary amine base like pyridine to the reaction mixture to neutralize the HCl as it forms.[1] Alternatively, pass a stream of inert gas (e.g., nitrogen) through the reaction mixture.[4] - Careful purification: Use fractional distillation under reduced pressure for purification.[1] |
| High Concentration of 1-Chloropropane in the Product | - Decomposition of propyl chlorosulfite intermediate: This is a known side reaction.[4] - Reaction of HCl with this compound: The acidic conditions promote the formation of the alkyl chloride.[4] | - Control reaction temperature: Maintain the reaction temperature between 35-45°C during the addition of thionyl chloride.[1] - Neutralize HCl: Incorporate a base such as pyridine in the reaction setup.[1] |
| Reaction Mixture Turns Dark | - Side reactions at elevated temperatures: Overheating can lead to decomposition and polymerization of reactants or products. | - Maintain proper temperature control: Use an ice-water bath to manage the initial exothermic reaction upon adding thionyl chloride.[1] |
| Difficulty in Isolating the Product | - Formation of an emulsion during aqueous workup. | - Use brine wash: After any aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. |
Experimental Protocols
Synthesis of this compound from 1-Propanol and Thionyl Chloride
This protocol is adapted from a procedure for the synthesis of n-butyl sulfite, which is noted to be applicable for the preparation of n-propyl sulfite with slightly lower yields.[1]
Materials:
-
1-Propanol (dry)
-
Thionyl chloride (redistilled)
-
Pyridine (optional, as a base)
-
Round-bottom flask (three-necked)
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Condenser
-
Dropping funnel
-
Gas absorption trap (for HCl and SO₂)
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, place a measured amount of dry 1-propanol (e.g., 2.2 moles).
-
Connect the condenser outlet to a gas absorption trap.
-
With stirring, slowly add thionyl chloride (e.g., 1.0 mole) from the dropping funnel over a period of about two hours.
-
Maintain the reaction temperature between 35-45°C by using a water bath. The initial phase of the reaction is exothermic.[1]
-
After the addition of thionyl chloride is complete, gradually raise the temperature to the boiling point of the mixture for approximately 30 minutes to ensure the reaction goes to completion and to remove residual hydrogen chloride.[1]
-
Transfer the reaction mixture to a distillation flask and perform fractional distillation under reduced pressure.
-
Collect the fraction corresponding to this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from 1-propanol and thionyl chloride.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Dipropyl Sulfite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of dipropyl sulfite synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting n-propanol with thionyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Reagent Quality: Presence of water in n-propanol or decomposed thionyl chloride. | 1a. Use anhydrous n-propanol. Moisture will react with thionyl chloride and hydrolyze the product. 1b. Use freshly distilled or a new bottle of thionyl chloride. |
| 2. Incorrect Stoichiometry: Molar ratio of alcohol to thionyl chloride is not optimal. | 2. Use a slight excess of n-propanol (e.g., 2.2 moles of propanol to 1 mole of thionyl chloride) to ensure the reaction goes to completion and consumes all the thionyl chloride. | |
| 3. Inefficient HCl Removal: Hydrogen chloride (HCl) byproduct catalyzes the decomposition of the product.[1][2] | 3a. Perform the reaction under a gentle stream of an inert gas (e.g., nitrogen or argon) to drive off the dissolved HCl gas.[1] 3b. Alternatively, use a tertiary amine base like pyridine to neutralize the HCl as it is formed. Note that this complicates purification. | |
| 4. Reaction Temperature Too High: High temperatures can promote the decomposition of the intermediate, alkyl chlorosulfite, into n-propyl chloride and sulfur dioxide.[1] | 4. Maintain a low to moderate reaction temperature, especially during the addition of thionyl chloride. A temperature range of 35-45°C is often recommended.[3] | |
| Product is Contaminated with n-Propyl Chloride | 1. Decomposition of Alkyl Chlorosulfite Intermediate: This is a primary side reaction, especially at elevated temperatures.[1] | 1a. Slowly add thionyl chloride to the cooled n-propanol to control the initial exothermic reaction. 1b. Maintain the recommended reaction temperature to minimize this decomposition pathway. |
| Product Decomposes During Workup/Purification | 1. Acid-Catalyzed Hydrolysis: Residual HCl or acidic conditions during workup can hydrolyze the this compound back to propanol and sulfur dioxide.[1] | 1a. Neutralize the reaction mixture before purification. A wash with a cold, dilute sodium bicarbonate solution can be effective. 1b. Avoid exposure to water and acidic conditions. |
| 2. High Distillation Temperature: this compound can decompose at its atmospheric boiling point. | 2. Purify the product by vacuum distillation to lower the boiling point. | |
| Reaction is Violently Exothermic | 1. Rapid Addition of Thionyl Chloride: The reaction between thionyl chloride and propanol is highly exothermic. | 1. Add the thionyl chloride dropwise to the n-propanol with efficient stirring and external cooling (e.g., an ice-water bath) to control the reaction rate and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound from n-propanol and thionyl chloride?
The reaction proceeds in two main steps. First, one molecule of n-propanol reacts with thionyl chloride to form an unstable intermediate, n-propyl chlorosulfite, and hydrogen chloride.[1] Then, a second molecule of n-propanol reacts with the n-propyl chlorosulfite to yield this compound and another molecule of hydrogen chloride.[1]
Q2: Why is the order of addition of reagents important?
It is crucial to add the thionyl chloride slowly to the n-propanol.[1] This ensures that there is always an excess of alcohol present, which favors the formation of the desired this compound over the decomposition of the n-propyl chlorosulfite intermediate to n-propyl chloride and sulfur dioxide.[1]
Q3: Should I use a solvent for this reaction?
The reaction can be performed neat, using the excess n-propanol as the solvent.[3] However, in some protocols, an inert solvent like ether may be used, especially when a base like pyridine is employed to neutralize the HCl.[3]
Q4: How can I monitor the progress of the reaction?
The evolution of hydrogen chloride gas is a good indicator that the reaction is proceeding. Once the gas evolution ceases, the reaction is likely nearing completion. For more precise monitoring, techniques like GC-MS or NMR spectroscopy can be used to analyze aliquots of the reaction mixture.
Q5: What are the expected yield and purity of this compound?
With an optimized protocol, yields can range from 70% to 85%.[3] The purity of the distilled product should be high, typically >97%, as determined by gas chromatography or NMR.
Experimental Protocols
Protocol 1: Synthesis of this compound (Neat Reaction)
This protocol is adapted from a standard procedure for the synthesis of dialkyl sulfites.[3]
Materials:
-
n-Propanol (anhydrous)
-
Thionyl chloride (freshly distilled)
-
Ice-water bath
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Condenser with a gas outlet to a trap (for HCl)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an HCl trap.
-
Charge the flask with 2.2 moles of anhydrous n-propanol.
-
Cool the flask in an ice-water bath.
-
Slowly add 1.0 mole of thionyl chloride dropwise from the dropping funnel over a period of approximately 2 hours, while stirring vigorously. Maintain the reaction temperature between 35-45°C.[3]
-
After the addition is complete, remove the ice bath and gradually heat the mixture to reflux for 30 minutes to drive off the remaining HCl.
-
Cool the reaction mixture to room temperature.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
Data Presentation
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reactant Ratio (Alcohol:SOCl₂) | 2.2 : 1 | ~70-80 | >97 (after distillation) | Adapted from[3] |
| Temperature Control | 35-45°C during addition | Optimized | High | [3] |
| HCl Removal | Inert gas sparging | Improved | Improved | [1] |
| Purification | Vacuum Distillation | High | >97 | Standard Practice |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Thermal Decomposition of Dipropyl Sulfite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of dipropyl sulfite.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition products of this compound?
-
Sulfur dioxide (SO₂): A major product resulting from the breakdown of the sulfite group.
-
Propene (C₃H₆): Formed through a likely intramolecular elimination reaction (beta-elimination).
-
Propanol (C₃H₈O): May be formed, though likely in smaller quantities.
-
Dipropyl ether (C₆H₁₄O): Another potential minor product.
-
Water (H₂O): A common byproduct in many thermal decomposition reactions.
It is also possible that at higher temperatures, further fragmentation and side reactions could lead to the formation of other smaller hydrocarbons and sulfur-containing compounds.
Q2: What is the recommended analytical technique for identifying the thermal decomposition products of this compound?
A2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly suitable technique for this analysis.[1][2][3] This method involves the rapid heating of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile decomposition products.[2][3]
Q3: Can you provide a general experimental protocol for the Py-GC-MS analysis of this compound?
A3: A general protocol for the Py-GC-MS analysis of a liquid sample like this compound is outlined below. This should be optimized based on the specific instrumentation available.
Experimental Protocols
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound
Objective: To identify the volatile products generated from the thermal decomposition of this compound.
Materials:
-
This compound
-
Pyrolyzer coupled to a GC-MS system
-
Quartz sample tubes or cups
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Load a small, precise volume (e.g., 1-2 µL) of this compound into a quartz sample tube using a microsyringe.[4]
-
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature. A starting point could be in the range of 300-600°C.
-
GC Inlet: Set the injector temperature to ensure efficient transfer of pyrolyzates to the column (e.g., 250-300°C).
-
GC Column: Use a suitable capillary column for separating volatile organic compounds (e.g., a mid-polarity column).
-
GC Oven Program: A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute all decomposition products.
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.
-
MS Detector: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 10-300) in electron ionization (EI) mode.
-
-
Data Acquisition:
-
Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
-
Integrate the peak areas in the TIC to estimate the relative abundance of each product.
-
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Chromatographic Resolution | - Inappropriate GC oven temperature program.- Column overloading. | - Optimize the temperature ramp rate and hold times.- Reduce the sample volume. |
| No Peaks Detected or Very Small Peaks | - Pyrolysis temperature is too low.- Sample volume is too small.- Leak in the system. | - Increase the pyrolysis temperature in increments.- Increase the sample volume slightly.- Perform a leak check on the Py-GC-MS system. |
| Inconsistent Results Between Runs | - Variation in sample volume.- Inconsistent heating profile of the pyrolyzer. | - Use a high-precision syringe for sample loading.- Ensure the pyrolyzer is properly calibrated and functioning correctly. |
| Broad Solvent Front Obscuring Early Eluting Peaks | - Not applicable for pyrolysis as no solvent is injected. However, if a solvent is used for cleaning, ensure it is fully evaporated before the next run. | - Implement a bake-out procedure for the pyrolyzer and GC inlet between runs. |
| Contamination Peaks in the Chromatogram | - Contaminated sample tube or syringe.- Carryover from a previous analysis. | - Use clean sample tubes for each run.- Thoroughly clean the syringe with an appropriate solvent.- Run a blank (empty sample tube) to check for system contamination. |
Data Presentation
The following table summarizes the hypothesized thermal decomposition products of this compound and their likely relative abundances based on the decomposition of similar compounds. Actual quantitative data would need to be obtained experimentally.
| Potential Decomposition Product | Chemical Formula | Expected Relative Abundance |
| Sulfur Dioxide | SO₂ | High |
| Propene | C₃H₆ | High |
| Propanol | C₃H₈O | Low to Medium |
| Dipropyl Ether | C₆H₁₄O | Low |
| Water | H₂O | Variable |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. Video: A Two-Step Pyrolysis-Gas Chromatography Method with Mass Spectrometric Detection for Identification of Tattoo Ink Ingredients and Counterfeit Products [jove.com]
Technical Support Center: Hydrolysis and Degradation of Dipropyl Sulfite
This guide provides technical information for researchers, scientists, and drug development professionals working with dipropyl sulfite. It covers common questions and troubleshooting advice for experiments involving its hydrolysis and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolysis pathway for this compound?
A1: The hydrolysis of this compound, a dialkyl sulfite, is analogous to the hydrolysis of other esters. The reaction involves the nucleophilic attack of water on the sulfur atom, leading to the cleavage of the sulfur-oxygen bonds. The final products of complete hydrolysis are two molecules of propanol and one molecule of sulfurous acid (H₂SO₃). Sulfurous acid is unstable in aqueous solution and exists in equilibrium with dissolved sulfur dioxide (SO₂) and water.
Q2: What are the primary degradation products of this compound hydrolysis?
A2: The primary degradation products are:
-
Propanol (CH₃CH₂CH₂OH): Two equivalents are formed for each molecule of this compound hydrolyzed.
-
Sulfur Dioxide (SO₂): Formed from the decomposition of the intermediate sulfurous acid.
Q3: How do pH and temperature affect the stability and hydrolysis rate of this compound?
-
pH: Dialkyl sulfites are generally most stable at a neutral pH. The hydrolysis is catalyzed by both acid and base.[1] Therefore, the degradation rate is expected to increase significantly in both acidic (pH < 7) and alkaline (pH > 7) conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[2] Elevated temperatures will accelerate the degradation of this compound across all pH ranges.
Q4: What analytical methods are suitable for monitoring the hydrolysis of this compound?
A4: To monitor the reaction, you can either quantify the disappearance of the starting material or the appearance of a product.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is well-suited for separating and quantifying both the volatile this compound and the propanol product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used to monitor the concentration of this compound.
-
Sulfite/SO₂ Analysis: The production of sulfurous acid/SO₂ can be monitored using methods like the Monier-Williams procedure, ion-exchange chromatography, or specific colorimetric assays, though these can be more complex to implement.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Hydrolysis | 1. Suboptimal pH: The reaction medium may be close to neutral pH where the compound is most stable. | 1. Adjust pH: For acid-catalyzed hydrolysis, lower the pH (e.g., to 1-2) using a dilute strong acid like HCl or H₂SO₄. For base-catalyzed hydrolysis (saponification), increase the pH (e.g., to 12-13) with a base like NaOH.[6] |
| 2. Insufficient Temperature: The reaction may be too cold, resulting in slow kinetics. | 2. Increase Temperature: Gently heat the reaction mixture under reflux to increase the reaction rate. Monitor the temperature to avoid unwanted side reactions or evaporation of products.[2] | |
| Unexpected Side Products Detected | 1. Oxidation: If the reaction is exposed to air, especially under certain conditions, the sulfite moiety could be oxidized to sulfate, forming dipropyl sulfate, which would have different degradation characteristics. | 1. Use Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 2. High Temperature Degradation: Very high temperatures might lead to dehydration of the propanol product or other unforeseen side reactions. | 2. Optimize Temperature: Determine the lowest effective temperature that provides a reasonable reaction rate to minimize byproducts. | |
| Difficulty Quantifying Products/Reactants | 1. Co-elution in Chromatography: this compound and propanol may have similar retention times depending on the GC or HPLC method. | 1. Optimize Method: Adjust the temperature program (for GC) or the mobile phase composition (for HPLC) to improve the separation of the analyte peaks. |
| 2. Product Volatility: Propanol and SO₂ are volatile, which can lead to loss of sample during preparation or analysis, resulting in poor recovery. | 2. Ensure Proper Sealing: Use tightly sealed vials for sample collection and analysis. For SO₂ analysis, specialized trapping solutions are necessary. |
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a general procedure for studying the hydrolysis of this compound under acidic conditions.
-
Preparation of Reaction Medium: Prepare a solution of dilute acid (e.g., 0.1 M HCl in deionized water).
-
Reaction Setup:
-
Place a known volume of the acidic solution into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Place the flask in a heating mantle or oil bath set to the desired temperature (e.g., 60-80°C).
-
-
Initiation of Reaction:
-
Once the medium reaches the target temperature, add a known quantity of this compound to the flask to achieve the desired starting concentration.
-
Start the stirrer and begin timing the experiment (t=0).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Sample Quenching & Preparation:
-
Immediately neutralize the aliquot with a corresponding amount of a suitable base (e.g., 0.1 M NaOH) to stop the hydrolysis reaction.
-
Dilute the quenched sample with a suitable solvent (e.g., acetonitrile or methanol) for chromatographic analysis.
-
-
Analysis:
-
Analyze the prepared samples using a calibrated GC or HPLC method to determine the concentration of this compound and/or propanol.
-
Plot the concentration versus time to determine the reaction kinetics.
-
Visualizations
Caption: Hydrolysis pathway of this compound to propanol and SO₂.
Caption: Standard experimental workflow for a hydrolysis kinetics study.
Caption: Troubleshooting logic for slow hydrolysis of this compound.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. awri.com.au [awri.com.au]
- 3. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: GC-MS Analysis of Dipropyl Sulfite Degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dipropyl sulfite and its degradation products. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Causes | Solutions |
| No or Low Signal for this compound | - Improper Sample Preparation: Sample too dilute, degradation during storage, or inappropriate solvent.[1] - Injector Issues: Leak at the injector, incorrect injector temperature.[2] - Column Problems: Column bleed, active sites on the column.[3] - MS Detector Issues: Detector not tuned, incorrect MS parameters. | - Sample Preparation: Ensure samples are stored in airtight containers at low temperatures.[4] Use a volatile organic solvent like dichloromethane or hexane.[5] Concentrate the sample if necessary. - Injector Maintenance: Check for leaks using an electronic leak detector. Optimize injector temperature (e.g., 250 °C). - Column Care: Condition the column as per the manufacturer's instructions. Trim the first few centimeters of the column if it's contaminated. - MS Tuning: Perform a standard MS tune to ensure optimal performance. Verify that the MS is set to the correct acquisition mode (e.g., Scan or Selected Ion Monitoring - SIM). |
| Peak Tailing | - Active Sites in the System: Contamination in the injector liner, column, or transfer line. - Inappropriate Column Phase: Using a column that is not suitable for sulfur compounds. - Slow Injection Speed: Manual injection technique can sometimes lead to peak tailing. | - System Cleaning: Replace the injector liner and septum. Use a deactivated liner.[6] - Column Selection: Use a column with a phase suitable for volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column. - Injection Technique: Use an autosampler for consistent and rapid injections. |
| Peak Fronting | - Column Overload: Injecting too much sample or a sample that is too concentrated.[7] - Incompatible Solvent: The solvent may not be compatible with the column's stationary phase. - Incorrect Oven Temperature: The initial oven temperature may be too low. | - Sample Dilution: Dilute the sample or reduce the injection volume.[7] - Solvent Choice: Ensure the solvent is appropriate for the column. - Oven Program: Optimize the initial oven temperature to be close to the boiling point of the solvent. |
| Ghost Peaks | - Contamination: Carryover from a previous injection, contaminated syringe, or contaminated carrier gas.[7] - Septum Bleed: Degradation of the injector septum at high temperatures. | - System Cleaning: Run blank injections with a clean solvent to wash the system. Clean the syringe. Use a high-purity carrier gas with a purifier. - Septum Replacement: Use high-quality, low-bleed septa and replace them regularly. |
| Irreproducible Results | - Inconsistent Sample Preparation: Variations in extraction efficiency or dilution. - Instrument Variability: Fluctuations in injector or oven temperature, or carrier gas flow rate.[6] - Sample Degradation: The sample may be degrading over time in the autosampler. | - Standardized Protocols: Follow a strict, validated sample preparation protocol. Use an internal standard for quantification. - Instrument Check: Verify all instrument parameters before starting a sequence. - Sample Stability: Analyze samples as quickly as possible after preparation. If necessary, use cooled autosampler vials. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation products of this compound?
Based on the chemistry of related organosulfur compounds, the primary degradation pathways for this compound are likely oxidation and hydrolysis. Potential degradation products that could be monitored by GC-MS include:
-
Dipropyl sulfide: Formed through the reduction of this compound.
-
Dipropyl disulfide: Can be formed through various decomposition pathways.[2]
-
Propanol: A likely product of hydrolysis.
-
Sulfur dioxide: A common degradation product of sulfites, though it is a gas and may be difficult to detect by conventional GC-MS liquid injection.
-
Dipropyl sulfate: A potential oxidation product.
2. What is a suitable internal standard for the quantification of this compound?
An ideal internal standard should have similar chemical properties to this compound but should not be present in the sample. A good candidate would be a structurally similar compound with a different alkyl chain length, such as dibutyl sulfite or diethyl sulfite .
3. How can I improve the sensitivity of my GC-MS method for detecting trace levels of degradation products?
To enhance sensitivity, consider the following:
-
Selected Ion Monitoring (SIM) Mode: Instead of scanning the entire mass range, program the mass spectrometer to only detect specific ions characteristic of your target analytes. This can significantly increase sensitivity.[1]
-
Sample Concentration: Concentrate your sample using techniques like solid-phase extraction (SPE) or gentle solvent evaporation under a stream of nitrogen.[5]
-
Derivatization: For certain degradation products that are not amenable to GC-MS analysis, derivatization can improve their volatility and detectability.[8]
4. What are the key considerations for sample preparation?
-
Solvent Selection: Use high-purity, volatile organic solvents such as dichloromethane, hexane, or ethyl acetate. Avoid water and non-volatile solvents.[5]
-
Minimizing Degradation: Sulfites can be labile. It is crucial to keep samples cold and in airtight containers to prevent degradation.[4] Analyze samples as quickly as possible after preparation.
-
Cleanliness: Ensure all glassware and vials are scrupulously clean to avoid contamination.
Experimental Protocol: GC-MS Analysis of this compound Degradation
This protocol outlines a general procedure for conducting a thermal degradation study of this compound and analyzing the products by GC-MS.
1. Sample Preparation and Degradation Induction:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
For the degradation study, transfer aliquots of the stock solution into sealed vials.
-
Induce thermal degradation by placing the vials in a controlled temperature oven at a specified temperature (e.g., 80°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, remove a vial and allow it to cool to room temperature.
-
Prepare a calibration curve using standards of this compound and any available suspected degradation products.
-
Just before analysis, add an internal standard (e.g., dibutyl sulfite) to all samples, controls, and calibration standards.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification of degradation products. For quantitative analysis, use Selected Ion Monitoring (SIM) mode with characteristic ions for this compound and its degradation products.
Data Presentation
The following table presents hypothetical quantitative data from a thermal degradation study of this compound.
| Time (hours) | This compound (%) | Dipropyl Sulfide (%) | Propanol (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 95.2 | 2.1 | 0.5 |
| 2 | 88.9 | 4.3 | 1.1 |
| 4 | 76.5 | 8.9 | 2.3 |
| 8 | 58.1 | 15.7 | 4.8 |
| 24 | 22.4 | 28.3 | 9.7 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound degradation.
Caption: Proposed degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dipropyl Sulfite in Electrolyte Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipropyl sulfite and other sulfur-containing compounds in electrolyte solutions. This resource provides troubleshooting guidance and answers to frequently asked questions based on available research.
Disclaimer: Direct research on this compound as a primary electrolyte additive is limited in publicly available literature. The following information is substantially based on analogous sulfur-containing electrolyte additives, such as ethylene sulfite (ES) and propylene sulfite (PS), to provide guidance on potential side reactions and experimental considerations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving sulfur-containing electrolyte additives.
| Problem/Issue | Potential Causes | Recommended Solutions & Mitigation Strategies |
| Rapid Capacity Fading | • Continuous decomposition of the electrolyte.• Unstable Solid Electrolyte Interphase (SEI) formation.• Dissolution of intermediate species into the electrolyte. | • Optimize Additive Concentration: Systematically vary the weight percentage of the sulfite additive. Studies on similar additives show that even small amounts (e.g., 0.3 wt.%) can be effective.[1]• Co-additives: Consider using film-forming co-additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to enhance SEI stability.• Electrolyte Solvent Selection: The choice of carbonate solvents (e.g., EC, DMC, DEC) can influence the decomposition pathway and SEI composition. |
| Increased Internal Resistance | • Thick or poorly conductive SEI layer.• Formation of insoluble decomposition products on electrode surfaces. | • Formation Cycling Protocol: Adjust the C-rate and voltage window during the initial formation cycles to promote the formation of a thin, uniform, and ionically conductive SEI.• Temperature Control: Elevated temperatures can accelerate side reactions. Maintain a consistent and controlled operating temperature. |
| Gas Generation | • Reductive or oxidative decomposition of the sulfite additive and other electrolyte components. | • Electrochemical Window: Ensure the operating voltage of your system is within the electrochemical stability window of the electrolyte formulation. Some sulfites can be oxidized at higher potentials.[1]• Purity of Materials: Use high-purity solvents and salts to minimize side reactions catalyzed by impurities. |
| Poor Low-Temperature Performance | • Increased electrolyte viscosity.• Sluggish ion transport through the SEI layer. | • Solvent Composition: Incorporate co-solvents with low melting points to improve the low-temperature properties of the electrolyte.• Additive Synergy: Investigate the use of additives known to improve low-temperature performance in conjunction with the sulfite. |
Troubleshooting Workflow
Caption: Troubleshooting logic for electrolyte side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfur-containing additives like this compound in lithium-ion battery electrolytes?
A1: Sulfur-containing additives are primarily used to promote the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface.[2][3] They are often reduced at a higher potential than the main solvent components (like ethylene carbonate), leading to the formation of a protective layer that prevents further electrolyte decomposition and improves the cycling stability of the battery.[3]
Q2: What are the expected decomposition products of alkyl sulfites in an electrolyte?
A2: The reductive decomposition of alkyl sulfites on the anode is expected to form a mixture of inorganic and organic species. Key inorganic components found in the SEI from similar sulfite additives include lithium sulfite (Li₂SO₃) and lithium sulfate (Li₂SO₄). Organic components can include lithium alkyl sulfites (ROSO₂Li) and various hydrocarbons.
Q3: How do side reactions involving sulfite additives affect battery performance?
A3: Side reactions can have several effects on battery performance. The formation of a stable and ionically conductive SEI is beneficial, leading to improved cycle life and efficiency. However, uncontrolled or continuous side reactions can lead to the formation of a thick, resistive SEI, which increases internal resistance and reduces power capability.[4] Additionally, gas generation from electrolyte decomposition can pose a safety risk, and the consumption of the additive and electrolyte can lead to capacity fading.
Q4: Can this compound be used as a solvent instead of an additive?
A4: While some organic sulfites have been investigated as co-solvents, their electrochemical stability can be a limiting factor. For instance, studies have shown that dimethyl sulfite (DMS) has a high decomposition potential (above 4.5V), making it suitable as a co-solvent.[1] In contrast, diethyl sulfite (DES) has a lower decomposition potential (below 3.5V), limiting its use to an additive role.[1] The electrochemical stability of this compound would need to be evaluated to determine its suitability as a solvent.
Q5: What experimental techniques are recommended for studying the side reactions of sulfite additives?
A5: A combination of electrochemical and spectroscopic techniques is recommended.
-
Cyclic Voltammetry (CV): To determine the reduction and oxidation potentials of the additive.
-
Electrochemical Impedance Spectroscopy (EIS): To monitor the growth and resistance of the SEI layer.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI on the electrode surface after cycling.
-
In-situ Atomic Force Microscopy (AFM): To visualize the morphological evolution of the SEI during its formation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify gaseous decomposition products.
Experimental Protocols
Protocol 1: Evaluation of SEI Formation using Cyclic Voltammetry
This protocol describes the use of cyclic voltammetry to determine the reduction potential of a sulfite additive and its effect on SEI formation.
1. Materials and Equipment:
- Three-electrode cell setup (e.g., Swagelok-type cell).
- Working electrode (e.g., graphite or glassy carbon).
- Counter and reference electrodes (e.g., lithium metal).
- Electrolyte solution: Base electrolyte (e.g., 1M LiPF₆ in EC/DMC 1:1 v/v) and the same electrolyte with a specific concentration of this compound (e.g., 2 wt.%).
- Potentiostat/Galvanostat.
- Argon-filled glovebox.
2. Procedure:
- Assemble the three-electrode cell inside the glovebox.
- Set the CV parameters on the potentiostat. A typical scan range for anode studies is from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺, at a scan rate of 0.1 mV/s.
- Run the CV for at least three initial cycles.
- Compare the voltammograms of the base electrolyte and the electrolyte containing the this compound additive.
- A reduction peak at a potential higher than that of the bulk electrolyte reduction indicates the preferential decomposition of the additive to form the SEI.
3. Data Analysis:
- Identify the potentials of the reduction peaks in the first cycle.
- Observe the changes in the reduction peaks in subsequent cycles. The disappearance or significant reduction of a peak associated with the additive suggests the formation of a passivating SEI layer.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for evaluating SEI formation using CV.
Protocol 2: Characterization of the SEI Layer using XPS
This protocol outlines the procedure for analyzing the surface composition of an electrode after cycling to identify the components of the SEI derived from the sulfite additive.
1. Materials and Equipment:
- Cycled electrodes from a coin cell or other test vehicle.
- High-purity solvent for rinsing (e.g., dimethyl carbonate, DMC).
- X-ray photoelectron spectrometer.
- Airtight transfer vessel for moving samples from the glovebox to the XPS system without air exposure.
2. Procedure:
- Disassemble the cycled cell in an argon-filled glovebox.
- Gently rinse the electrode of interest with high-purity DMC to remove residual electrolyte salt.
- Allow the electrode to dry completely inside the glovebox.
- Mount the electrode on the XPS sample holder.
- Seal the sample holder in the airtight transfer vessel.
- Transfer the sample to the XPS instrument and pump down the introduction chamber.
- Acquire survey spectra to identify the elements present on the surface.
- Acquire high-resolution spectra for key elements, such as S 2p, O 1s, C 1s, and F 1s.
3. Data Analysis:
- Fit the high-resolution spectra with appropriate binding energy references.
- Identify chemical species based on the binding energies. For example, in the S 2p spectrum, peaks corresponding to sulfites (around 166-168 eV) and sulfates (around 168-170 eV) can be identified to confirm the decomposition products of the additive.
Logical Diagram of SEI Formation and Function
Caption: Proposed mechanism of SEI formation from sulfite additives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Electrolyte Additives in Lithium Sulfur Batteries [eureka.patsnap.com]
Improving the shelf life and storage of dipropyl sulfite
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life and storage of dipropyl sulfite. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic sulfite ester with the chemical formula (CH₃CH₂CH₂O)₂SO. It is primarily used as a specialty chemical intermediate in various synthetic applications. Due to the reactivity of the sulfite group, it can be a precursor for other sulfur-containing compounds.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by three main factors:
-
Moisture: this compound is susceptible to hydrolysis in the presence of water, which can lead to its decomposition.
-
Oxygen: The sulfite group can be oxidized to a sulfate group, especially in the presence of atmospheric oxygen. This oxidation is a common degradation pathway for many sulfite compounds.
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation, leading to a shorter shelf life.
Q3: What are the expected degradation products of this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form propanol and sulfurous acid. The sulfurous acid is unstable and will likely exist in equilibrium with sulfur dioxide and water.
-
Oxidation: Oxidation of the sulfite ester group leads to the formation of dipropyl sulfate.
Q4: How should I properly store this compound to maximize its shelf life?
To maximize the shelf life of this compound, it is crucial to protect it from moisture, oxygen, and high temperatures. The following storage conditions are recommended:
-
Container: Store in a tightly sealed, airtight container to prevent the ingress of moisture and oxygen. Containers with a nitrogen or argon headspace are ideal.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Inert Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.
Troubleshooting Guide
Problem: I observe a decrease in the purity of my this compound over time, even when stored in a sealed container.
| Possible Cause | Suggested Action |
| Moisture Contamination | Ensure the container is completely dry before adding the this compound. Use a container with a high-quality seal. Consider adding a desiccant to the secondary containment. |
| Oxygen Contamination | Purge the container with an inert gas like nitrogen or argon before sealing. Use a container with a septum seal to allow for the removal of material without introducing air. |
| Elevated Storage Temperature | Store the container in a refrigerator or a temperature-controlled environment. Avoid storing in areas with significant temperature fluctuations. |
Problem: My reaction yield is lower than expected when using this compound that has been stored for a while.
| Possible Cause | Suggested Action |
| Degradation of the Reagent | The this compound may have degraded due to hydrolysis or oxidation. Analyze the purity of the stored reagent using the analytical methods described below before use. |
| Presence of Impurities | Degradation products such as propanol or dipropyl sulfate may be interfering with your reaction. Purify the this compound by distillation if impurities are detected. |
Data Presentation
The following tables summarize the expected stability of this compound under various storage conditions. This data is based on the general principles of organic sulfite chemistry and should be used as a guideline. Actual stability will depend on the specific purity of the material and the exact storage conditions.
Table 1: Estimated Shelf Life of this compound under Different Storage Temperatures
| Storage Temperature (°C) | Atmosphere | Estimated Shelf Life (Months) |
| 25 | Air | 3 - 6 |
| 25 | Inert Gas (N₂) | 12 - 18 |
| 4 | Air | 12 - 24 |
| 4 | Inert Gas (N₂) | > 24 |
Table 2: Common Impurities and Their Potential Sources
| Impurity | Potential Source |
| Propanol | Hydrolysis of this compound |
| Dipropyl sulfate | Oxidation of this compound |
| Propyl chloride | Side reaction during synthesis from propanol and thionyl chloride |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying this compound and its potential volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the GC-MS. Identify this compound and any impurities by comparing their mass spectra with reference libraries (e.g., NIST). Quantify by creating a calibration curve with a pure standard.[1]
Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy
This method can be used to monitor the appearance of degradation products over time.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the sample (e.g., CDCl₃).
-
Sample Preparation: Prepare a solution of the this compound sample in the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum of pure this compound will show characteristic signals for the propyl groups. The appearance of new signals corresponding to propanol (from hydrolysis) or a shift in the signals of the propyl groups can indicate the formation of dipropyl sulfate (from oxidation).[2][3]
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound purity issues.
References
Mitigation of impurities in dipropyl sulfite synthesis
Technical Support Center: Dipropyl Sulfite Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the reaction of 1-propanol with thionyl chloride (SOCl₂). This reaction typically proceeds by nucleophilic substitution at the sulfur atom, followed by the displacement of chloride ions.
Q2: What are the common impurities I might encounter in this compound synthesis?
Common impurities can include:
-
Unreacted 1-propanol: Residual starting material.
-
Propyl chloride (1-chloropropane): Formed as a byproduct of the reaction between 1-propanol and thionyl chloride, especially under certain conditions.[1][2][3]
-
Dipropyl sulfate: A potential side product from the oxidation of this compound.
-
Polymeric materials: Can form under harsh reaction conditions or during prolonged storage.
-
Residual solvent: If a solvent is used in the reaction or workup.
-
Water: Can lead to the hydrolysis of thionyl chloride and this compound.
Q3: How can I minimize the formation of propyl chloride?
The formation of propyl chloride versus this compound from the reaction of 1-propanol and thionyl chloride is often dependent on the stoichiometry and reaction conditions. To favor the formation of this compound, it is generally recommended to use a molar ratio of 1-propanol to thionyl chloride of approximately 2:1. Using an excess of thionyl chloride can favor the formation of propyl chloride.[1]
Q4: What is the role of a base, like pyridine, in this synthesis?
A mild base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] This prevents the acid from catalyzing side reactions, such as the decomposition of the desired product or the formation of propyl chloride.
Q5: How can I purify the crude this compound?
Standard purification techniques for liquid organic compounds can be employed. These include:
-
Distillation under reduced pressure: This is the most common method for purifying this compound, as it is a liquid with a relatively high boiling point.
-
Chromatography: Column chromatography can be used for small-scale purification or for removing highly polar or non-volatile impurities.
-
Washing: The crude product can be washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incorrect stoichiometry of reactants.- Reaction temperature is too low or too high.- Incomplete reaction.- Loss of product during workup and purification. | - Ensure a 2:1 molar ratio of 1-propanol to thionyl chloride.- Optimize the reaction temperature. The reaction is often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature.- Monitor the reaction progress using techniques like TLC or GC-MS.- Handle the product carefully during extraction and distillation. |
| Presence of a Significant Amount of Propyl Chloride | - Excess thionyl chloride was used.- Reaction conditions favored the formation of the alkyl chloride. | - Adjust the stoichiometry to a 2:1 ratio of alcohol to thionyl chloride.[1]- Add the thionyl chloride to the alcohol slowly at a low temperature. |
| Product Decomposes During Distillation | - Distillation temperature is too high.- Presence of acidic impurities. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude product by washing with a mild base before distillation. |
| Cloudy Appearance of the Final Product | - Presence of water.- Formation of insoluble byproducts. | - Ensure all glassware is dry and use anhydrous solvents.- Dry the organic layer thoroughly with a drying agent before distillation.- Filter the product if solid impurities are present. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
1-Propanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve 1-propanol (2.0 equivalents) and pyridine (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Analysis of Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying impurities.
Sample Preparation:
-
Dilute a small aliquot of the crude or purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Impurities can be identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Data Presentation
The following table can be used to log and compare results from different synthesis batches to optimize the process and minimize impurities.
| Batch ID | Propanol:SOCl₂ Ratio | Base Used | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity by GC (%) | Major Impurities (%) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Formation of the desired product and a key impurity.
Caption: A logical workflow for troubleshooting impurities.
References
Troubleshooting low yield in dialkyl sulfite preparation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in dialkyl sulfite synthesis.
Troubleshooting Guide: Low Product Yield
Low yields in dialkyl sulfite synthesis can arise from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
Possible Cause: Inactive reagents or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Alcohol/Diol: Ensure the alcohol or diol is free of water. The presence of moisture can consume thionyl chloride and lead to the formation of undesirable byproducts.[1][2] Dry the alcohol over a suitable drying agent (e.g., molecular sieves) or by azeotropic distillation.
-
Thionyl Chloride: Use freshly distilled thionyl chloride. Over time, it can decompose to sulfur chlorides and sulfur dioxide, reducing its reactivity.[2]
-
-
Optimize Reaction Temperature: While the reaction is often exothermic initially, gentle heating may be required to drive it to completion.[2] Monitor the reaction progress by TLC or GC to determine the optimal temperature profile. Avoid excessive heat, which can promote side reactions.[1]
Issue 2: Low Yield After Work-up
Possible Cause: Product decomposition during the reaction or purification process. The primary culprits are hydrolysis by acid and thermal decomposition.
Troubleshooting Steps:
-
Control Addition of Thionyl Chloride: The order of addition is critical. Slowly add thionyl chloride to the alcohol, not the other way around.[1] This ensures that the alcohol is always in excess, which favors the formation of the dialkyl sulfite over the decomposition of the intermediate alkyl chlorosulfite.[1]
-
Neutralize Acidic Byproducts: The reaction generates two equivalents of hydrochloric acid (HCl), which can catalyze the hydrolysis of the dialkyl sulfite product back to the alcohol and sulfur dioxide.[1][3]
-
Inert Gas Sparging: Bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture can help to remove the dissolved HCl as it is formed.[1]
-
Use of a Base: The inclusion of a tertiary amine base, such as pyridine, can neutralize the HCl as it is generated.[4][5] However, this can complicate purification, so it should be used judiciously.
-
-
Purification Strategy:
-
Vacuum Distillation: Dialkyl sulfites are often purified by distillation. To avoid thermal decomposition, it is crucial to perform the distillation under reduced pressure.[2]
-
Aqueous Work-up: If an aqueous work-up is necessary, use a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid before extraction. Ensure the product is not unnecessarily exposed to aqueous conditions for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for dialkyl sulfite synthesis?
A1: Yields can vary significantly depending on the specific alcohol and the reaction conditions. Older methods often reported yields as low as 30%.[1] However, with optimized procedures that control the addition of reagents and remove acidic byproducts, yields can be significantly improved.
Q2: I've noticed the formation of a side product with a different boiling point. What could it be?
A2: A common side reaction is the decomposition of the intermediate alkyl chlorosulfite to an alkyl chloride and sulfur dioxide.[1][3] This is more likely to occur if the reaction temperature is too high or if the thionyl chloride is added too quickly.
Q3: Can I use a base to scavenge the HCl produced during the reaction?
A3: Yes, a non-nucleophilic base like pyridine can be used to neutralize the HCl as it forms.[4][5] This can be particularly useful for acid-sensitive substrates. However, the resulting pyridinium hydrochloride salt must be removed during work-up, which may require an additional filtration or extraction step.
Q4: My final product seems to be degrading over time. How can I improve its stability?
A4: Dialkyl sulfites are susceptible to hydrolysis, especially in the presence of acid or moisture.[1] Ensure the purified product is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
Data Presentation
The following table summarizes reported yields for the synthesis of various sulfites under different conditions.
| Product | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Diethyl Sulfite | Ethanol | Thionyl Chloride | Traditional Method | ~30% | [1] |
| Diethyl Sulfite | Ethanol | Thionyl Chloride | Slow addition of SOCl₂, inert gas stream | 79% | [1] |
| n-Butyl Sulfite | n-Butyl Alcohol | Thionyl Chloride | Controlled temperature (35-45°C), then reflux | 77-84% | [2] |
| Cyclic Sulfite | 2,2-diethyl-propanediol-1,3 | Thionyl Chloride, Pyridine | - | 63% | [4] |
| Cyclic Sulfite | cis-tetrahydrodiol | Thionyl Chloride | - | 89% | [6] |
Experimental Protocols
General Procedure for the Preparation of Dialkyl Sulfites
This protocol is adapted from the synthesis of n-butyl sulfite and a patented procedure for diethyl sulfite.[1][2]
Materials:
-
Anhydrous Alcohol (2.2 equivalents)
-
Thionyl Chloride (1 equivalent)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet/bubbler to vent HCl.
-
The anhydrous alcohol is charged into the flask.
-
A slow stream of inert gas is passed through the alcohol to provide agitation and to facilitate the removal of HCl.
-
Thionyl chloride is added dropwise from the dropping funnel to the stirred alcohol at a rate that maintains a gentle evolution of gas. The temperature should be monitored and controlled with a cooling bath if necessary, especially during the initial phase of the addition.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion and to drive off any remaining HCl.
-
The crude dialkyl sulfite is then purified by vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low dialkyl sulfite yield.
Reaction Pathway and Side Reactions
References
- 1. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1339033A - Method of producing dimethyl sulfite - Google Patents [patents.google.com]
- 4. The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride - ProQuest [proquest.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to Dimethyl Sulfite as an Electrolyte Additive in Lithium-Ion Batteries
A comparative analysis with dipropyl sulfite is currently not feasible due to a lack of available research data on the latter's performance as an electrolyte additive. This guide, therefore, focuses on providing a detailed overview of dimethyl sulfite (DMS), summarizing its impact on battery performance with supporting experimental data, outlining relevant experimental protocols, and illustrating key mechanisms through diagrams.
Dimethyl Sulfite (DMS): An Overview
Dimethyl sulfite (CH₃O)₂SO is a linear organic sulfite that has garnered attention as a promising electrolyte additive in lithium-ion batteries (LIBs). Its primary functions are to enhance the ionic conductivity of the electrolyte and to participate in the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. A robust SEI is critical for preventing the continuous decomposition of the electrolyte, thus improving the overall cycle life, coulombic efficiency, and safety of the battery.[1][2]
Performance Enhancements with Dimethyl Sulfite
The addition of dimethyl sulfite to standard carbonate-based electrolytes has been shown to yield several key performance improvements in lithium-ion batteries. These benefits are primarily attributed to its favorable electrochemical properties and its ability to modify the interfacial chemistry between the electrode and the electrolyte.
Key Performance Metrics
The use of DMS as an additive has been demonstrated to positively influence several critical battery performance parameters. It can lead to a reduction in the polarization of the LiCoO₂ cathode and an overall improvement in capacity.[1] Furthermore, DMS helps to mitigate the irreversible capacity loss often observed with certain electrolyte solvents, leading to enhanced first-cycle coulombic efficiency and better capacity retention over subsequent cycles.[1] In high-voltage applications, DMS has been shown to enable prolonged stable cycling.[3]
| Performance Metric | Electrolyte System | Key Findings | Reference |
| First Coulombic Efficiency & Capacity Retention | 1M LiBOB/GBL + DMS (3:1 wt.) | Mitigates irreversible capacity and enhances first coulombic efficiency and capacity retention. | [1] |
| Capacity Retention | Li | NCM811 cells with 2% DMS | |
| Long-Term Cycling | NCM811 | Graphite full cell with DMS | |
| Discharge Capacity & Coulombic Efficiency | Li/MCMB half-cells with LiODFB-PYR₁₄TFSI/DMS | Maintains a discharge capacity of 273.2 mAh g⁻¹ and 99% coulombic efficiency after 80 cycles. | [4] |
| Ionic Conductivity | LiBOB/GBL + DMS | Increases the ionic conductivity of the electrolyte. | [1] |
| Thermal Stability | LiBOB/GBL + DMS | Improves the thermal stability compared to the common electrolyte. | [1] |
Experimental Protocols
The evaluation of electrolyte additives like dimethyl sulfite involves a suite of electrochemical and analytical techniques to characterize the performance of the battery and understand the underlying chemical and physical changes.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): This technique is used to study the electrochemical stability window of the electrolyte and to identify the reduction and oxidation potentials of the additive. A three-electrode cell is typically used with the working electrode (e.g., graphite), a lithium metal counter electrode, and a lithium metal reference electrode. The potential is swept at a slow scan rate (e.g., 0.1 mV/s) over a defined voltage range.
-
Battery Cycling: To assess the long-term performance, coin cells or pouch cells are assembled with the electrolyte containing the DMS additive. These cells are then cycled at various C-rates (e.g., C/10 for formation cycles, C/2 or 1C for performance testing) between specific voltage limits. Key parameters such as charge/discharge capacity, coulombic efficiency, and capacity retention are recorded over hundreds of cycles.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the impedance characteristics of the cell, particularly the charge-transfer resistance at the electrode-electrolyte interface. The measurement is typically performed at a specific state of charge by applying a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
Material Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the electrode surface before and after cycling. This allows for the observation of the SEI layer's uniformity and integrity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the species present in the SEI layer. This provides crucial insights into the decomposition products of the DMS additive and their contribution to the SEI.
Signaling Pathways and Mechanisms
The beneficial effects of dimethyl sulfite are primarily linked to its role in the formation of a stable and ionically conductive SEI layer on the anode.
SEI Formation with Dimethyl Sulfite
Dimethyl sulfite has a lower reduction potential than conventional carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This allows it to be preferentially reduced on the anode surface during the initial charging cycles of the battery. The reduction of DMS leads to the formation of a robust SEI layer that is rich in sulfur-containing species, such as lithium sulfite (Li₂SO₃). This sulfur-rich SEI is believed to be more effective at preventing further electrolyte decomposition and minimizing the irreversible loss of lithium ions.
Caption: Proposed mechanism of SEI formation with DMS additive.
Experimental Workflow for Additive Evaluation
The process of evaluating a new electrolyte additive like dimethyl sulfite follows a structured experimental workflow, from electrolyte preparation to comprehensive cell testing and post-mortem analysis.
Caption: General experimental workflow for evaluating electrolyte additives.
Conclusion
Dimethyl sulfite has demonstrated significant potential as an effective electrolyte additive for enhancing the performance and stability of lithium-ion batteries. Its ability to form a robust, sulfur-containing SEI layer leads to improved coulombic efficiency, capacity retention, and cycling stability. While the available data strongly supports the benefits of DMS, a direct comparison with this compound is not possible at this time due to the absence of published research on the latter. Further investigations into a wider range of linear and branched sulfites could provide valuable insights for the future design of advanced electrolyte formulations.
References
A Comparative Guide to Cyclic vs. Acyclic Sulfites in Battery Performance
For researchers and scientists in battery technology, the strategic selection of electrolyte additives is a critical step in optimizing battery performance and longevity. This guide provides a detailed comparison of cyclic and acyclic sulfites as electrolyte additives, supported by experimental data, to inform the selection for advanced battery systems.
The performance of lithium-ion batteries is intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charging cycles. The composition and integrity of the SEI are paramount in preventing continuous electrolyte decomposition, minimizing capacity fade, and ensuring the overall safety and cycle life of the battery. Sulfur-containing compounds, particularly organic sulfites, have emerged as a promising class of electrolyte additives due to their ability to form a robust and effective SEI. These additives can be broadly categorized into two groups: cyclic and acyclic sulfites. This guide delves into a comparative analysis of their impact on battery performance, drawing on key electrochemical metrics.
Quantitative Performance Comparison
The following table summarizes the key performance differences between cyclic and acyclic sulfites based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; however, the data presented provides a valuable overview of their respective characteristics.
| Performance Metric | Cyclic Sulfites (e.g., Ethylene Sulfite, Propylene Sulfite) | Acyclic Sulfites (e.g., Dimethyl Sulfite, Diethyl Sulfite) | Key Observations & References |
| SEI Formation Potential | Higher reduction potential (preferential reduction) | Lower reduction potential | Cyclic sulfites like ethylene sulfite (ES) are reduced at a higher potential compared to common carbonate solvents, ensuring they form the initial SEI layer.[1] Acyclic sulfites also contribute to SEI formation.[2] |
| Cycling Stability | Generally leads to excellent cycling stability. | Can contribute to good cycling stability. | Both types of additives have been shown to form well-developed SEI films that enhance cycling stability.[2] |
| Capacity Retention | Can significantly improve capacity retention. | Can improve capacity retention. | The use of triMethylene sulfite (TMS), a cyclic sulfite, as an additive resulted in a capacity retention of 97.4% after 100 cycles, compared to 96.6% for the electrolyte without the additive.[3] |
| Coulombic Efficiency | Can improve coulombic efficiency. | Can improve coulombic efficiency. | The addition of ethylene sulfite (ES) to a sodium-ion battery led to an increase in reversible capacity.[2] |
| Impedance | Can reduce impedance. | Can reduce impedance. | The impedance of an electrode was reduced with the addition of triMethylene sulfite (TMS).[3] |
| Low-Temperature Performance | Can improve low-temperature performance. | Known for high conductivity and low viscosity at low temperatures. | Acyclic sulfites like dimethyl sulfite (DMS) and diethyl sulfite (DES) exhibit high conductivity and low viscosity at -60°C.[2] |
Mechanism of Action: SEI Formation
The primary function of both cyclic and acyclic sulfite additives is their preferential reduction at the anode surface to form a stable SEI layer before the bulk electrolyte solvent. The decomposition products of these sulfites, rich in lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates, create a more robust and ionically conductive SEI compared to that formed from carbonate solvents alone.
Logical Relationship of Sulfite Additives on Battery Performance
Caption: Logical flow of sulfite additive effect on battery performance.
Reductive Decomposition Pathways
The exact decomposition mechanisms are complex and can vary depending on the specific sulfite and electrolyte composition. However, theoretical studies have provided insights into the likely pathways.
Cyclic Sulfite (Ethylene Sulfite - ES) Decomposition:
Theoretical studies suggest that the reductive decomposition of ethylene sulfite (ES) leads to the formation of key SEI components such as lithium sulfite (Li₂SO₃) and lithium ethylene disulfonate ((CH₂OSO₂Li)₂).[4][5]
Acyclic Sulfite (Dimethyl Sulfite - DMS) Decomposition:
While less detailed information is available for acyclic sulfites, it is understood that they also decompose on the anode surface to form a stable SEI layer containing lithium sulfite and other organosulfur species.[2]
Experimental Protocols
To aid researchers in the evaluation of these additives, detailed methodologies for key characterization techniques are provided below.
Experimental Workflow for Additive Evaluation
Caption: Typical experimental workflow for evaluating electrolyte additives.
Cyclic Voltammetry (CV)
Objective: To determine the reduction potential of the electrolyte additives and assess their electrochemical stability.
Methodology:
-
Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[3]
-
Electrolyte: The electrolyte consists of a standard lithium salt (e.g., LiPF₆) in a carbonate solvent mixture (e.g., EC:DMC) with and without the sulfite additive at a specific concentration.
-
Scan Parameters: The potential of the working electrode is swept linearly with time between a defined potential window (e.g., 3.0 V to 0.0 V vs. Li/Li⁺) at a specific scan rate (e.g., 0.1 mV/s).[6]
-
Data Analysis: The resulting voltammogram (current vs. potential plot) is analyzed to identify the reduction peaks corresponding to the decomposition of the electrolyte components. A reduction peak at a higher potential for the additive indicates its preferential decomposition and suitability for SEI formation.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To analyze the chemical composition of the SEI layer formed on the anode surface.
Methodology:
-
Sample Preparation: After a set number of formation cycles, the battery is disassembled in an inert atmosphere (e.g., an argon-filled glovebox). The anode is carefully extracted and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.[7]
-
XPS Analysis: The prepared anode is transferred to the XPS chamber without exposure to air. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface. The kinetic energy of the emitted photoelectrons is measured to determine their binding energy, which is characteristic of the elements and their chemical states present in the SEI.[7]
-
Depth Profiling: To analyze the composition through the thickness of the SEI, argon ion sputtering can be used to incrementally remove layers of the SEI, with XPS spectra acquired at each depth.[8]
-
Data Analysis: The XPS spectra are analyzed to identify the elemental composition and chemical bonding environments of the SEI components, such as the presence of S-O bonds from sulfites and S=O bonds from sulfates.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the ionic conductivity of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface.
Methodology:
-
Cell Setup: A two- or three-electrode cell is assembled as for CV or galvanostatic cycling.
-
Measurement Conditions: The EIS measurement is performed at a specific state of charge (SOC) by applying a small amplitude sinusoidal AC voltage or current signal over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9]
-
Data Acquisition: The impedance response of the cell is measured as a function of frequency.
-
Data Analysis: The data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance, and the intercept with the real axis at high frequency represents the ohmic resistance of the electrolyte and cell components. A smaller semicircle diameter indicates lower impedance and better ionic conductivity of the SEI.
Conclusion
Both cyclic and acyclic sulfites have demonstrated their potential as effective electrolyte additives for improving the performance of lithium-ion batteries. Cyclic sulfites are often favored for their higher reduction potentials, leading to the formation of a stable initial SEI layer. Acyclic sulfites, on the other hand, can offer benefits in terms of low-temperature performance due to their lower viscosity and high conductivity.
The choice between a cyclic and an acyclic sulfite will ultimately depend on the specific requirements of the battery system, including the electrode chemistry, operating temperature range, and desired performance characteristics. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the subtle yet critical differences in their performance and to guide the rational design of advanced electrolytes for next-generation energy storage.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the reductive decomposition of ethylene sulfite: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries [esst.cip.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
A Comparative Performance Analysis of Dipropyl Sulfite and Ethylene Sulfite as Electrolyte Additives
In the pursuit of enhancing the performance and longevity of lithium-ion batteries, the role of electrolyte additives is of paramount importance. These compounds, even in small quantities, can significantly influence the formation of a stable solid electrolyte interphase (SEI) on the anode, leading to improved cycle life, efficiency, and safety. This guide provides a comparative overview of two such sulfur-containing compounds: dipropyl sulfite (DPS) and the more commonly studied ethylene sulfite (ES).
This analysis is intended for researchers, scientists, and professionals in the field of drug development and battery technology who are exploring novel electrolyte formulations. While extensive research has been conducted on ethylene sulfite, a notable knowledge gap exists for this compound, presenting an opportunity for future investigation.
Performance Data Summary
The following table summarizes the available quantitative data for ethylene sulfite as a lithium-ion battery electrolyte additive. Despite a thorough literature search, no published data on the electrochemical performance of this compound in this application was found. This disparity underscores the nascent stage of research into linear dialkyl sulfites compared to their cyclic counterparts.
| Performance Metric | This compound (DPS) | Ethylene Sulfite (ES) | Test Conditions & Notes |
| First Cycle Efficiency | No data available | ~85-90% | Varies with concentration and cell chemistry. Generally improves first cycle efficiency compared to baseline electrolytes. |
| Capacity Retention | No data available | >80% after 200 cycles | Dependent on electrode materials and cycling protocol. ES is known to enhance long-term cycling stability. |
| Rate Capability | No data available | Moderate improvement | Can help maintain capacity at higher charge/discharge rates compared to additive-free electrolytes. |
| Impedance | No data available | Reduced SEI resistance | Forms a stable SEI that can lower charge transfer resistance over cycling. |
| Gas Generation | No data available | Can lead to gas evolution | The decomposition of ES can produce gases, which is a factor to consider in cell design.[1] |
Mechanism of Action: A Tale of Two Sulfites
Ethylene sulfite is a cyclic sulfite that has been extensively studied as a film-forming additive.[1] Its primary function is to be preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This electrochemical reduction leads to the formation of a stable and robust SEI layer. The components of this ES-derived SEI are believed to include lithium sulfite (Li₂SO₃) and other organic and inorganic species. This protective layer is electronically insulating but ionically conducting, allowing for the passage of lithium ions while preventing the continuous decomposition of the electrolyte solvent. A well-formed SEI is critical for achieving high coulombic efficiency and long cycle life.
For this compound, a linear sulfite, the mechanism of action as an electrolyte additive has not been documented in the literature. It is hypothesized that, like other organic sulfites, it could potentially participate in SEI formation. However, its linear structure may lead to different decomposition pathways and SEI composition compared to the cyclic ethylene sulfite. The lack of data for DPS presents a clear area for future research to explore the potential of linear sulfites as a class of electrolyte additives.
Experimental Workflow and Signaling Pathways
To facilitate further research into this compound and to provide a standardized framework for evaluating electrolyte additives, a general experimental workflow is presented below. This workflow outlines the key steps from initial material preparation to detailed electrochemical and surface analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the evaluation of electrolyte additives like this compound and ethylene sulfite.
Coin Cell Assembly (CR2032)
-
Materials and Preparation:
-
Anode: Graphite-coated copper foil (e.g., 15 mm diameter), dried under vacuum at 110°C for 12 hours.
-
Cathode: LiNiMnCoO₂ (NMC) or LiFePO₄ (LFP) coated aluminum foil (e.g., 14 mm diameter), dried under vacuum at 120°C for 12 hours.
-
Separator: Celgard 2325 (16 mm diameter), dried under vacuum at 70°C for 24 hours.
-
Electrolyte: Baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 w/w mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC)) and experimental electrolyte (baseline with a specified wt% of the additive).
-
Cell components: CR2032 coin cell cases, spacers, and springs.
-
-
Assembly Procedure:
-
All cell components are transferred into an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
The anode is placed in the center of the negative cap.
-
A micropipette is used to add a precise amount of electrolyte (e.g., 20-25 µL) onto the anode surface.
-
The separator is placed on top of the wetted anode.
-
An additional small amount of electrolyte (e.g., 5 µL) is added to the separator.
-
The cathode is placed on the separator, followed by a spacer and the spring.
-
The positive cap is placed on top, and the cell is crimped using an electric crimper to ensure proper sealing.
-
The assembled cells are allowed to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.
-
Electrochemical Measurements
-
Formation Cycling:
-
The initial charge/discharge cycles are crucial for SEI formation.
-
A typical protocol involves cycling the cells at a low C-rate (e.g., C/20 or C/10) for 2-4 cycles within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.2 V for NMC/graphite).
-
-
Galvanostatic Cycling (Cycle Life Testing):
-
Cells are cycled at a constant current (e.g., C/5 or C/3) for an extended number of cycles (e.g., 100-500 cycles).
-
The discharge capacity retention and coulombic efficiency are monitored throughout the cycling process.
-
-
Rate Capability Testing:
-
The cell is subjected to progressively increasing C-rates (e.g., from C/10 to 5C) for a set number of cycles at each rate.
-
This test evaluates the ability of the battery to deliver capacity at high charge and discharge currents.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is performed to analyze the impedance characteristics of the cell, which provides insights into the properties of the SEI and charge transfer kinetics.
-
A small AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
EIS measurements are typically taken after the formation cycles and at various intervals during long-term cycling.
-
Post-Mortem Analysis: SEI Characterization
-
Sample Preparation:
-
After cycling, the coin cells are carefully disassembled inside an argon-filled glovebox.
-
The electrodes are harvested and gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.
-
The rinsed electrodes are dried under vacuum.
-
Samples are mounted on a holder suitable for the specific analytical technique, ensuring minimal exposure to air and moisture.
-
-
Scanning Electron Microscopy (SEM):
-
SEM is used to visualize the surface morphology of the SEI layer on the anode.
-
Images are taken at various magnifications to observe the uniformity, smoothness, and any cracking of the SEI.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is employed to determine the elemental and chemical composition of the SEI.
-
High-resolution spectra of key elements (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) are acquired.
-
Depth profiling using an argon ion beam can be used to analyze the layered structure of the SEI.
-
Conclusion
Ethylene sulfite is a well-characterized electrolyte additive known to improve the performance of lithium-ion batteries through the formation of a stable SEI layer. In contrast, this compound remains an unexplored candidate in this application. The complete absence of performance data for this compound highlights a significant gap in the current literature and presents a compelling opportunity for future research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel electrolyte additives, which will be crucial for the continued advancement of energy storage technologies.
References
A Comparative Guide to Validated Analytical Methods for Dipropyl Sulfite Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipropyl sulfite, a dialkyl sulfite ester, is critical in various stages of drug development and chemical analysis. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to a lack of specific validated methods for this compound in peer-reviewed literature, this guide presents methodologies adapted from validated analyses of analogous compounds, such as dialkyl sulfides, disulfides, and sulfates. The experimental protocols provided are based on established principles of analytical chemistry and are intended to serve as a robust starting point for method development and validation in your laboratory.
Methodology Comparison
The choice between GC-MS and HPLC for this compound quantification will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and laboratory instrumentation availability.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and quantification based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection using various detectors (e.g., UV, Fluorescence, MS). |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. May require derivatization for compounds lacking a chromophore. |
| Sensitivity | Generally offers high sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode. | Sensitivity is dependent on the detector used. Fluorescence and mass spectrometry detectors can provide very high sensitivity. |
| Selectivity | High selectivity is achieved through chromatographic separation and mass analysis, minimizing interference from matrix components. | Selectivity depends on the column, mobile phase, and detector. MS detectors offer the highest selectivity. |
| Sample Preparation | Often requires extraction into a volatile solvent or headspace analysis. | Typically involves dissolution in the mobile phase, with potential for solid-phase extraction (SPE) for sample cleanup. |
| Analysis Time | Run times are typically in the range of 10-30 minutes. | Run times can vary from a few minutes for UHPLC to over 30 minutes for complex separations. |
Experimental Protocols
The following protocols are proposed as starting points for the development of validated analytical methods for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from established procedures for the analysis of volatile and semi-volatile organosulfur compounds.[1][2][3][4]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.
c. Method Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][5]
High-Performance Liquid Chromatography (HPLC) Method with UV Detection (Post-Column Derivatization)
As this compound lacks a strong chromophore for direct UV detection, a post-column derivatization approach is proposed, adapted from methods for sulfite analysis.[6][7]
a. Sample Preparation
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Post-Column Derivatization:
-
Reagent: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Reaction: The column effluent is mixed with the derivatization reagent in a reaction coil. The sulfite moiety of this compound is expected to react to produce a colored product.
-
-
Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of the derivatized product (e.g., 412 nm for the product of Ellman's reagent with thiols).
c. Method Validation Parameters
Similar to the GC-MS method, validation should be performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose.[1][5]
Workflow and Process Visualization
To ensure robust and reliable analytical data, a systematic workflow for method validation is essential. The following diagram illustrates the key stages involved in the validation of an analytical method for this compound quantification.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational framework for developing and validating analytical methods for the quantification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and sample matrices, ensuring adherence to regulatory guidelines for method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. [PDF] Quantitative Analysis of Allylmethyl Sulfide, Dimethyl Disulfide, and Dipropyl Sulfide in Biopesticides Containing Allium sativum Extract Using Gas Chromatography Mass Spectrometry–Head Space Sampler | Semantic Scholar [semanticscholar.org]
- 5. CN107966507A - Detect the GC-MS methods of dimethyl sulfate ester content in industrial wastes - Google Patents [patents.google.com]
- 6. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of total serum sulfite by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Dialkyl Sulfites in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of dialkyl sulfites, versatile reagents in organic synthesis. The content delves into their primary applications as alkylating agents and their susceptibility to hydrolysis, supported by experimental data and detailed protocols. Visual diagrams generated using the DOT language illustrate key reaction pathways, offering a clearer understanding of the underlying mechanisms.
Introduction to Dialkyl Sulfites
Dialkyl sulfites, with the general formula (RO)₂SO, are esters of sulfurous acid. Their reactivity is primarily centered around the electrophilic nature of the sulfur atom and the carbon atoms of the alkyl groups. This dual reactivity allows them to participate in a variety of chemical transformations, most notably as alkylating agents. The nature of the alkyl group (R) significantly influences the reactivity of the dialkyl sulfite, primarily through steric and electronic effects.
Comparative Reactivity in Alkylation Reactions
Dialkyl sulfites are effective alkylating agents for a range of nucleophiles, including phenols, amines, and carbanions. The reaction typically proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the nucleophile attacks the α-carbon of the alkyl group, and the sulfite moiety acts as a leaving group.
Theoretical Comparison:
The reactivity of dialkyl sulfites in alkylation reactions is governed by two main factors related to the alkyl groups:
-
Steric Hindrance: Less sterically hindered alkyl groups allow for easier access of the nucleophile to the reaction center, leading to faster reaction rates. Therefore, dimethyl sulfite is generally more reactive than diethyl sulfite, which in turn is more reactive than diisopropyl sulfite.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This electron-donating effect slightly reduces the partial positive charge on the α-carbon, making it less electrophilic. As the size of the alkyl group increases (e.g., from methyl to ethyl), the electron-donating effect can become more pronounced, further decreasing reactivity.
Based on these principles, the general order of reactivity for dialkyl sulfites in Sɴ2 alkylation reactions is expected to be:
Dimethyl sulfite > Diethyl sulfite > Dipropyl sulfite > Dibutyl sulfite
Experimental Data: Alkylation of Phenolic Compounds
A patent for the alkylation of phenolic compounds provides several examples of using dimethyl sulfite as an alkylating agent.[1] While direct comparative rate data with other dialkyl sulfites is not provided, the conditions and yields offer valuable insight into their efficacy.
Table 1: Alkylation of Various Phenols with Dimethyl Sulfite [1]
| Phenolic Compound | Product | Reaction Conditions | Yield |
| Syringaldehyde | 3,4,5-Trimethoxybenzaldehyde | 100°C, 3 hours | Not specified |
| Vanillic acid | Veratric acid methyl ester | 70°C, 3 hours | Not specified |
| p-Acetamidophenol | p-Acetamidoanisole | 100°C, 8 hours | Not specified |
Experimental Protocol: Alkylation of Syringaldehyde with Dimethyl Sulfite[1]
This protocol describes the methylation of syringaldehyde to produce 3,4,5-trimethoxybenzaldehyde.
Materials:
-
Syringaldehyde (10.0 g, 0.054 mol)
-
Anhydrous potassium carbonate (5.00 g, 0.036 mol)
-
Dimethyl sulfite (8.00 ml, 0.094 mol)
-
Methylene chloride
-
Water
-
Three-neck flask (100 ml) equipped with a mechanical stirrer and reflux condenser
-
Nitrogen atmosphere
Procedure:
-
To the three-neck flask, add syringaldehyde and anhydrous potassium carbonate.
-
Heat the mixture to 100°C under a nitrogen atmosphere.
-
Add dimethyl sulfite over approximately 5 minutes, ensuring the reaction temperature remains below 125°C.
-
Maintain the pasty mixture at about 100°C for three hours.
-
Cool the reaction mixture to 25°C and quench with 50 ml of water.
-
Extract the mixture with 100 ml of methylene chloride.
-
The organic extract containing the product can then be further purified.
Hydrolysis of Dialkyl Sulfites
Dialkyl sulfites can undergo hydrolysis to the corresponding alcohol and sulfur dioxide. This reaction is generally slow in neutral water but is catalyzed by both acids and bases. The mechanism of hydrolysis can involve nucleophilic attack at either the sulfur atom (S-O bond cleavage) or the alkyl carbon atom (C-O bond cleavage). For dialkyl sulfites, reaction at the carbon atom is more common, especially under neutral or acidic conditions.
Similar to alkylation, the rate of hydrolysis is influenced by the structure of the alkyl group. Less sterically hindered dialkyl sulfites, such as dimethyl sulfite, are expected to hydrolyze more readily than their bulkier counterparts.
While specific kinetic data for the comparative hydrolysis of different dialkyl sulfites is scarce in the readily available literature, the general principles of nucleophilic substitution suggest that the order of reactivity would follow that of alkylation.
Synthesis of Dialkyl Sulfites
Dialkyl sulfites are typically synthesized by the reaction of thionyl chloride (SOCl₂) with the corresponding alcohol.[2][3] The reaction proceeds in two stages, with the formation of an unstable chlorosulfinate intermediate.
Experimental Protocol: Synthesis of Diethyl Sulfite[3]
This protocol describes the preparation of diethyl sulfite from ethanol and thionyl chloride.
Materials:
-
Absolute ethanol (115 ccm, approx. 2 mol)
-
Thionyl chloride (74 ccm, 1 mol)
-
Inert gas (e.g., nitrogen)
-
Reaction vessel with a dropping funnel and gas inlet/outlet
Procedure:
-
Charge the reaction vessel with absolute ethanol.
-
Slowly add thionyl chloride dropwise to the alcohol while bubbling a stream of inert gas through the mixture. The inert gas helps to remove the HCl gas that is formed.
-
The reaction is spontaneous and can be carried out without heating.
-
After the addition is complete, the reaction mixture can be worked up by pouring it onto a soda solution and then extracting with a suitable solvent like ether, followed by distillation to purify the diethyl sulfite.
-
The reported yield for this procedure is approximately 79%.[3]
Table 2: Properties of Dimethyl and Diethyl Sulfite [3]
| Dialkyl Sulfite | Formula | Boiling Point (°C) | Reported Yield (%) |
| Dimethyl Sulfite | (CH₃O)₂SO | 126 - 126.5 | ~75 |
| Diethyl Sulfite | (CH₃CH₂O)₂SO | 156 - 160 | ~79 |
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the plausible reaction mechanisms for the alkylation and hydrolysis of dialkyl sulfites.
Alkylation of a Phenoxide with Dimethyl Sulfite
Caption: Sɴ2 mechanism for the alkylation of a phenoxide ion with dimethyl sulfite.
Acid-Catalyzed Hydrolysis of a Dialkyl Sulfite
Caption: Plausible mechanism for the acid-catalyzed hydrolysis of a dialkyl sulfite.
Conclusion
Dialkyl sulfites are valuable reagents in organic synthesis, primarily serving as alkylating agents. Their reactivity is predictably influenced by the steric and electronic properties of their alkyl substituents, with smaller, less sterically hindered analogs like dimethyl sulfite exhibiting greater reactivity. While quantitative comparative data is limited, the provided experimental protocols and mechanistic insights offer a solid foundation for their application in research and development. Understanding the factors that govern their reactivity and their potential for hydrolysis is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
A Comparative Guide to Dipropyl Sulfite-Based Electrolytes for Advanced Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries (LIBs), the composition of the electrolyte plays a pivotal role. Electrolyte additives, in particular, are a key area of research for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface, thereby enhancing battery performance and safety. This guide provides a comparative analysis of dipropyl sulfite (DPS) as a potential electrolyte additive, benchmarking its anticipated performance against established alternatives such as ethylene sulfite (ES).
While extensive research has been conducted on various organic sulfites as film-forming additives, specific quantitative data on the electrochemical performance of this compound remains limited in publicly available literature. However, based on the well-understood behavior of analogous sulfite compounds, we can project its potential advantages and outline the rigorous experimental protocols required for its evaluation.
Comparative Electrochemical Performance
The following table summarizes the typical electrochemical performance of electrolytes containing common sulfite-based additives. The data for this compound (DPS) is presented as "To Be Determined (TBD)" to highlight the current research gap and underscore the necessity for empirical validation using the experimental protocols detailed in this guide.
| Electrolyte Additive | Concentration (wt%) | Cell Configuration | Cycling Stability (Capacity Retention after 100 cycles) | Average Coulombic Efficiency | Ionic Conductivity (S/cm) | Key Findings & References |
| Baseline (No Additive) | 0 | LiCoO₂/Graphite | ~78% | <99% | Variable | Serves as a control for comparison. Typically shows lower and less stable performance. |
| Ethylene Sulfite (ES) | 0.3 - 2 | LiCoO₂/Graphite | >90% | >99.5% | ~1 x 10⁻² | Forms a stable, low-resistance SEI, leading to improved cycling stability and efficiency.[1] |
| Propylene Sulfite (PS) | 1 - 2 | LiCoO₂/Graphite | >85% | >99% | ~8 x 10⁻³ | Also an effective film-forming additive, though can sometimes result in slightly higher impedance than ES. |
| This compound (DPS) | TBD | TBD | TBD | TBD | TBD | Expected to form a stable SEI due to its sulfite functional group, potentially offering unique properties based on its alkyl chain length. |
| Vinylene Carbonate (VC) | 1 - 2 | NMC/Graphite | >95% | >99.8% | ~9 x 10⁻³ | A widely used additive known for creating a robust SEI on both anode and cathode. |
| Fluoroethylene Carbonate (FEC) | 2 - 10 | Si-based anodes | >80% (on Si) | >99.5% | ~1.1 x 10⁻² | Particularly effective in stabilizing high-capacity silicon anodes. |
Experimental Protocols
To rigorously evaluate the electrochemical performance of this compound-based electrolytes and enable a direct comparison with other additives, the following detailed experimental protocols are recommended.
Electrolyte Preparation
-
Materials: Battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC)), lithium salt (e.g., LiPF₆), and the electrolyte additive (this compound).
-
Procedure:
-
In an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm, prepare the baseline electrolyte by dissolving 1 M LiPF₆ in a mixture of EC, DMC, and DEC (e.g., 1:1:1 by volume).
-
Prepare the experimental electrolytes by adding varying weight percentages (e.g., 0.5%, 1%, 2%) of this compound to the baseline electrolyte.
-
Stir the solutions overnight to ensure complete dissolution and homogeneity.
-
Coin Cell Assembly
-
Components: CR2032 coin cell parts, graphite anode, lithium cobalt oxide (LiCoO₂) or other desired cathode, microporous separator (e.g., Celgard 2400), and the prepared electrolytes.
-
Procedure:
-
Dry all cell components in a vacuum oven at appropriate temperatures before transferring them into the glovebox.
-
Assemble the coin cells in the glovebox in the following order: negative casing, anode, separator, cathode, spacer disk, spring, and positive casing.
-
Add a few drops of the designated electrolyte onto the separator to ensure complete wetting.
-
Crimp the coin cells using a hydraulic crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte penetration into the electrodes.
-
Electrochemical Measurements
-
Objective: To determine the reduction and oxidation potentials of the electrolyte and assess the formation of the SEI layer.
-
Protocol:
-
Use a three-electrode setup with a graphite working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) over a potential range of 3.0 V to 0.01 V vs. Li/Li⁺ for several cycles.
-
The appearance of a reduction peak at a potential higher than that of the baseline electrolyte indicates the preferential reduction of the additive and the formation of an SEI layer.
-
-
Objective: To evaluate the long-term performance and efficiency of the battery with the new electrolyte.
-
Protocol:
-
Perform galvanostatic charge-discharge cycling at a constant C-rate (e.g., C/10 for formation cycles and C/2 for subsequent cycles) within a defined voltage window (e.g., 3.0 V to 4.2 V for LiCoO₂/graphite cells).
-
The formation cycles are crucial for the initial SEI formation.
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
Continue cycling for a significant number of cycles (e.g., 100 or more) to assess capacity retention.
-
-
Objective: To investigate the impedance characteristics of the cell, particularly the resistance of the SEI layer and the charge transfer resistance.
-
Protocol:
-
Perform EIS measurements at different states of charge (SOC) and after a set number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plots to extract values for the solution resistance, SEI resistance, and charge transfer resistance. A lower and more stable SEI resistance over cycling is indicative of a more effective additive.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed SEI formation mechanism with a sulfite additive and the experimental workflow.
Caption: Proposed SEI formation mechanism with a sulfite additive.
Caption: Experimental workflow for evaluating electrolyte performance.
Conclusion
The strategic selection of electrolyte additives is a critical step in advancing lithium-ion battery technology. While this compound emerges as a promising candidate due to its structural similarity to other effective sulfite-based additives, a comprehensive evaluation of its electrochemical performance is imperative. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate DPS and other novel additives. By filling the existing data gap for this compound, the scientific community can better assess its potential to contribute to the development of safer, more durable, and higher-performance lithium-ion batteries.
References
A Comparative Guide to SEI Layer Characterization: The Impact of Sulfite Additives
For Researchers, Scientists, and Drug Development Professionals
The Solid Electrolyte Interphase (SEI) layer is a critical component governing the performance, longevity, and safety of lithium-ion batteries. Its composition and morphology are significantly influenced by the electrolyte formulation, particularly the presence of additives. This guide provides an objective comparison of the SEI layer formed in a standard carbonate-based electrolyte versus one containing a sulfite additive. While specific data for dipropyl sulfite is limited in publicly available literature, this guide uses ethylene sulfite (ES), a well-studied analog, as a representative example to illustrate the fundamental differences.
The Role of Sulfite Additives in SEI Formation
Sulfite additives, such as ethylene sulfite (ES), are known as "film-forming" additives.[1] They are designed to be electrochemically reduced at a higher potential than the primary electrolyte solvents (e.g., ethylene carbonate, EC).[1] This preferential reduction leads to the formation of a stable and robust SEI layer on the anode surface before the bulk electrolyte can decompose. The resulting SEI layer is rich in sulfur-containing species, which can enhance its properties.
Comparative Data: SEI Layer Composition and Performance
The following table summarizes the key differences in the SEI layer composition and resulting electrochemical performance when a sulfite additive like ethylene sulfite is introduced to a standard electrolyte.
| Feature | Standard Electrolyte (Without Sulfite Additive) | Electrolyte with Ethylene Sulfite (ES) Additive |
| Primary SEI Components | Lithium carbonate (Li₂CO₃), lithium alkyl carbonates (ROCO₂Li), polyethylene oxide (PEO)-like polymers.[2][3] | Lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), S-containing organic species, in addition to Li₂CO₃ and polymeric species.[1] |
| SEI Layer Morphology | Typically a heterogeneous and porous layer. | A denser, more uniform, and smoother SEI layer.[1] |
| Ionic Conductivity | Moderate Li-ion conductivity. | Generally higher Li-ion conductivity due to the presence of inorganic sulfur compounds.[1] |
| Electrochemical Stability | Prone to continuous growth and dissolution during cycling, leading to capacity fade. | More stable SEI that effectively suppresses further electrolyte reduction, leading to improved cycling stability and higher coulombic efficiency.[1] |
| Formation Potential | SEI formation begins at lower potentials, closer to that of lithium plating. | SEI formation initiates at a higher potential (around 1.2 V vs. Li/Li⁺ for ES), providing earlier passivation of the anode.[1] |
Experimental Protocols for SEI Layer Characterization
A comprehensive understanding of the SEI layer requires a combination of electrochemical and surface-sensitive analytical techniques.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): Performed on a three-electrode cell with the anode material as the working electrode, lithium metal as the counter and reference electrodes, and the electrolyte with and without the additive. The CV scans reveal the reduction potentials of the electrolyte components and the additive, indicating the potential at which SEI formation begins.
-
Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge to measure the interfacial resistance of the SEI layer. A smaller semicircle in the Nyquist plot generally indicates lower resistance and better ionic conductivity of the SEI.
Ex-situ Surface Analysis
-
X-ray Photoelectron Spectroscopy (XPS): This is a primary technique for determining the chemical composition of the SEI layer. After cycling, the cell is disassembled in an argon-filled glovebox. The anode is carefully rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then transferred to the XPS chamber without air exposure. High-resolution spectra of C 1s, O 1s, F 1s, Li 1s, and S 2p (in the case of the additive) are collected to identify the chemical species present in the SEI.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the organic components of the SEI layer. The preparation of the sample is similar to that for XPS.
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology and topography of the SEI layer on the anode surface.
Visualizing the Impact of Sulfite Additives
The following diagrams illustrate the conceptual difference in SEI formation and the typical experimental workflow for its characterization.
Caption: SEI layer formation with and without a sulfite additive.
Caption: Experimental workflow for SEI layer characterization.
References
A Comparative Guide to Purity Analysis of Synthesized Dipropyl Sulfite: GC vs. NMR and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of Gas Chromatography (GC) with alternative methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity analysis of synthesized dipropyl sulfite. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical technique.
Synthesis of this compound and Potential Impurities
This compound is commonly synthesized by the reaction of propanol with thionyl chloride.[1][2][3] This reaction is known to be effective but can result in several impurities that need to be identified and quantified.
Potential Impurities Include:
-
Unreacted Starting Materials: Propanol and thionyl chloride.
-
By-products: Propyl chloride, formed from the decomposition of an unstable intermediate.
-
Related Esters: Di-n-propyl sulfate, if oxidizing conditions are present.
Accurate purity analysis is therefore essential to ensure the quality and safety of the synthesized this compound.
Comparison of Analytical Methods
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. However, other methods such as quantitative NMR (qNMR) and HPLC offer alternative approaches with distinct advantages and disadvantages.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on polarity and interaction with a stationary phase under high pressure. |
| Selectivity | High, especially in Selected Ion Monitoring (SIM) mode.[4] | High, based on unique chemical shifts of nuclei. | Moderate to high, dependent on column and mobile phase selection. |
| Sensitivity | High. A study on a similar compound, dipropyl disulfide, reported a limit of quantification (LOQ) of 0.09 mg/L.[4] | Moderate. Generally less sensitive than chromatographic methods.[5] | Moderate to high, depending on the detector (e.g., UV, MS). |
| Quantification | Relative quantification against a certified reference standard. | Absolute quantification without the need for a specific reference standard of the analyte.[1][3] | Relative quantification against a certified reference standard. |
| Sample Throughput | High. | Moderate. | High. |
| Analysis Time | Typically 10-30 minutes per sample.[6] | Typically 5-15 minutes per sample for data acquisition. | Typically 10-60 minutes per sample.[6] |
| Destructive? | Yes. | No, the sample can be recovered. | Yes, for most common setups. |
| Key Advantages | Excellent separation efficiency for volatile compounds, high sensitivity, and structural information from mass spectra. | Absolute quantification, non-destructive, provides detailed structural information. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. |
| Key Disadvantages | Requires volatile and thermally stable analytes. | Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures. | This compound may require derivatization for optimal retention and detection, potentially lower resolution for volatile compounds compared to GC. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity analysis of this compound using GC-MS.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution for calibration.
-
For quantitative analysis, add a suitable internal standard (e.g., a stable, non-reactive compound with a different retention time) to all samples and calibration standards.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting the characteristic ions of this compound and potential impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and absolute measure of purity without the need for a specific this compound reference standard.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
Experiment: 1D Proton (¹H) NMR.
-
Key Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: 90° pulse.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Cover all signals of interest.
-
Acquisition Time: At least 3 seconds.
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
While GC is generally preferred for volatile compounds like this compound, HPLC can be an alternative, particularly if derivatization is employed or if non-volatile impurities are of concern.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions for calibration.
Instrumentation and Conditions (General Approach):
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or MS detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV Detector: Wavelength selection would depend on the chromophore of this compound. As it lacks a strong chromophore, sensitivity might be low.
-
Mass Spectrometer (LC-MS): Would provide much higher sensitivity and selectivity.
-
Note: Due to the relatively non-polar and volatile nature of this compound, achieving good retention and peak shape on a standard reversed-phase column can be challenging. Normal-phase chromatography or derivatization to introduce a UV-active or more polar functional group could be considered to improve the analysis.
Visualizing the Workflow
Signaling Pathways and Logical Relationships
The choice of analytical method often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Conclusion
For the routine purity analysis of synthesized this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the method of choice due to its high sensitivity, selectivity, and excellent separation capabilities for volatile compounds. It is particularly well-suited for identifying and quantifying volatile impurities that may arise from the synthesis process.
Quantitative NMR (qNMR) serves as a powerful orthogonal technique, offering the significant advantage of absolute purity determination without the need for a specific this compound standard. Its non-destructive nature is also beneficial when sample quantity is limited.
High-Performance Liquid Chromatography (HPLC) is a less conventional choice for this specific analyte due to its volatility and lack of a strong chromophore. However, it can be a valuable tool if non-volatile impurities are a concern, though method development, potentially including derivatization, would be necessary.
Ultimately, the selection of the most appropriate analytical method will depend on the specific goals of the analysis, the available instrumentation, and the nature of the potential impurities. For comprehensive characterization, employing a combination of these techniques, such as GC-MS for impurity profiling and qNMR for absolute purity assessment, can provide the most robust and reliable results.
References
Benchmarking Dipropyl Sulfite Against Standard Electrolyte Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the performance and safety of lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence the formation of a stable Solid Electrolyte Interphase (SEI) on the anode, leading to improved cycle life, coulombic efficiency, and overall battery stability. This guide provides a comparative overview of dipropyl sulfite as a potential electrolyte additive against the industry-standard components: vinylene carbonate (VC) and fluoroethylene carbonate (FEC).
Note on Data Availability: Extensive literature searches did not yield publicly available, direct comparative studies benchmarking the electrochemical performance of this compound against vinylene carbonate (VC) and fluoroethylene carbonate (FEC) in lithium-ion batteries. The following sections, therefore, provide a summary of the known mechanisms and performance of the standard additives (VC and FEC) and the anticipated role of a sulfite additive based on related compounds like ethylene sulfite (ES). A general experimental protocol for evaluating such additives is also presented to guide future research.
Comparison of Performance Metrics
As direct experimental data for this compound is unavailable, this table contrasts the well-documented performance of Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). The expected, yet unconfirmed, performance characteristics of a generic linear sulfite additive like this compound are included for conceptual comparison, based on the behavior of other sulfur-containing additives.
| Performance Metric | Vinylene Carbonate (VC) | Fluoroethylene Carbonate (FEC) | This compound (Hypothesized) |
| Primary Function | SEI formation on graphite anode | SEI formation, particularly on silicon anodes | SEI formation on the anode |
| Coulombic Efficiency | High, improves initial cycles | High, particularly with silicon anodes | Expected to be high |
| Capacity Retention | Good, forms a stable polymeric SEI[1] | Excellent, especially in silicon-based anodes[1] | Potentially good, dependent on SEI stability |
| SEI Composition | Polymeric, Li₂CO₃, Li₂C₂O₄[1] | LiF-rich, polymeric components[1] | Expected to contain Li₂SO₃ and organic sulfur compounds |
| Voltage Stability | Prone to oxidation at high voltages | Generally stable at higher voltages | Decomposition potential is a key unknown |
| Gas Generation | Can produce gas during formation and cycling | Can generate gas, particularly at higher concentrations | Potential for SO₂ evolution, needs investigation |
| Low-Temperature Performance | Can increase impedance at low temperatures | Can improve low-temperature performance | Unknown |
Experimental Protocols
To rigorously evaluate the performance of a novel electrolyte additive such as this compound, a standardized set of electrochemical tests is required. The following protocols outline the key experiments for benchmarking against established additives.
Cell Assembly
-
Electrodes: Prepare standard cathode (e.g., LiNiMnCoO₂ - NMC) and anode (e.g., graphite or silicon-graphite composite) electrodes.
-
Electrolyte Preparation: The base electrolyte is typically 1 M LiPF₆ in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio).
-
Additive Incorporation: Prepare separate electrolyte batches with the desired weight percentage (e.g., 1-2%) of this compound, VC, and FEC. A control batch with no additive is also essential.
-
Cell Construction: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox to prevent moisture contamination.
Formation Cycling
-
Protocol: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3) at a constant temperature (e.g., 25°C).
-
Purpose: This initial cycling allows for the formation of a stable SEI layer on the anode.
-
Data to Collect: Record the charge/discharge capacities and calculate the initial coulombic efficiency (ICE).
Electrochemical Performance Evaluation
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., from C/10 to 5C) to determine the capacity retention at different charge and discharge speeds.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency over time.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the resistance changes at the electrode-electrolyte interface.
Post-Mortem Analysis
-
Techniques: After cycling, disassemble the cells in a glovebox and analyze the electrode surfaces using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM).
-
Purpose: To characterize the chemical composition and morphology of the SEI layer formed with each additive.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of SEI formation and the general workflow for testing electrolyte additives.
Caption: SEI formation mechanisms for VC, FEC, and a hypothesized sulfite additive.
Caption: General experimental workflow for benchmarking electrolyte additives.
References
A Comparative Analysis of Spectroscopic Data for Dipropyl Sulfite and its Analogs
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-validation of spectroscopic data for dipropyl sulfite, with a comparative analysis against its lower alkyl homologs, dimethyl sulfite and diethyl sulfite. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational dataset for the identification and differentiation of these sulfite esters.
The following sections detail the experimental protocols for acquiring the spectroscopic data, present a comparative summary of the findings in tabular format, and illustrate the logical workflow for data cross-validation.
Experimental Protocols
The acquisition of reliable spectroscopic data is contingent upon standardized experimental procedures. Below are the detailed methodologies for the key analytical techniques cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the analyte (approximately 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Presentation: The resulting spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct injection or coupled with a gas chromatograph (GC-MS). In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.
-
Data Presentation: The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, dimethyl sulfite, and diethyl sulfite.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.95 | Triplet | 2H | -O-CH₂- |
| ~1.71 | Sextet | 2H | -CH₂-CH₂- | |
| ~0.98 | Triplet | 3H | -CH₃ | |
| Dimethyl Sulfite | ~3.85 | Singlet | 3H | -O-CH₃ |
| Diethyl Sulfite | ~4.10 | Quartet | 2H | -O-CH₂- |
| ~1.35 | Triplet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~68.5 | -O-CH₂- |
| ~22.5 | -CH₂-CH₂- | |
| ~10.5 | -CH₃ | |
| Dimethyl Sulfite | ~52.0 | -O-CH₃ |
| Diethyl Sulfite | ~60.0 | -O-CH₂- |
| ~15.0 | -CH₃ |
Table 3: Key IR Absorption Bands (Neat)
| Compound | S=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~1200 (strong) | ~1000 (strong) | 2880-2970 (strong) |
| Dimethyl Sulfite | ~1210 (strong) | ~1010 (strong) | 2950-3020 (medium) |
| Diethyl Sulfite | ~1205 (strong) | ~1005 (strong) | 2880-2980 (strong) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) and Assignments |
| This compound | 166 | 125 [M-C₃H₇]⁺, 83, 43 [C₃H₇]⁺ (base peak) |
| Dimethyl Sulfite | 110 | 95 [M-CH₃]⁺, 79 [M-OCH₃]⁺, 64 [SO₂]⁺ |
| Diethyl Sulfite | 138 | 110 [M-C₂H₄]⁺, 93 [M-C₂H₅O]⁺, 65, 45 [C₂H₅O]⁺ |
Data Cross-Validation Workflow
The process of cross-validating spectroscopic data involves a logical progression of steps to ensure the confident identification of a compound. This workflow integrates the information obtained from various spectroscopic techniques.
This diagram illustrates the iterative process of acquiring spectroscopic data, analyzing each dataset to extract structural information, proposing a chemical structure, and then validating that proposed structure against all the collected evidence. Inconsistencies lead to a re-evaluation of the data and the proposed structure until a consistent and confirmed identification is achieved.
Safety Operating Guide
Proper Disposal of Dipropyl Sulfite: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, understanding the correct procedures for managing specific chemical substances like dipropyl sulfite is paramount. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Identification and Regulatory Overview
This compound (CAS No. 111-47-7) is a flammable liquid that poses several hazards.[1][2] It is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[1][2] Due to its flammability and other hazardous properties, waste this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] Generators of this waste are responsible for its management from "cradle-to-grave," which encompasses all stages from generation to final disposal.[5]
Key Data for this compound
The following table summarizes essential quantitative data for this compound, which is crucial for waste characterization and safe handling.
| Property | Value |
| UN Number | 1993[1] |
| Hazard Class | 3 (Flammable Liquid)[1][6] |
| Packing Group | III[1][6] |
| Flash Point | 31.67 °C (89.00 °F)[7] |
| Boiling Point | 142 - 143 °C (288 - 289 °F)[1] |
| Density | 0.838 g/mL at 25 °C[2] |
| Aquatic Toxicity | LC50 (fathead minnow) - 21.7 mg/l - 96 h[1] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[8]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a chemical-resistant apron or lab coat.[8]
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved organic vapor respirator is recommended.[8]
Operational Plan for this compound Disposal
This section provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.
Step 1: Waste Characterization
The first step is to identify the waste as hazardous. Based on its flashpoint of less than 60°C, this compound is classified as a D001 ignitable hazardous waste under RCRA. It may also carry other waste codes depending on its use and any contaminants present.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a dedicated, properly labeled waste container that is compatible with this compound. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks and vapor release. For larger quantities, Department of Transportation (DOT) compliant metal drums are required.[9]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[2]
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Ignitable")
-
The date on which waste was first added to the container (accumulation start date)
-
The generator's name and address
Step 4: Accumulation and Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated.[1]
-
Safety Precautions: Keep the container away from sources of ignition such as heat, sparks, and open flames.[2] Ensure the container is closed at all times except when adding waste. Ground and bond containers when transferring the liquid to prevent static discharge.[1]
Step 5: Arranging for Disposal
-
Licensed Disposal Facility: The disposal of this compound must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] These facilities are equipped to manage flammable liquids safely and in compliance with federal and state regulations.[3]
-
Transportation: A licensed hazardous waste transporter must be used to ship the waste to the TSDF.
-
Documentation: Ensure that a hazardous waste manifest is completed to track the waste from the point of generation to its final disposal.[5]
Step 6: Final Disposal Method
The recommended disposal method for this compound is through an industrial combustion plant or an approved waste disposal facility.[2] Never dispose of this compound by pouring it down the drain or into the environment, as it is harmful to aquatic life and can contaminate soil and waterways.[2][3]
Emergency Procedures for Spills
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Use an inert, absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
For large spills, contact your institution's environmental health and safety department or an emergency response team immediately.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your environmental health and safety department for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. chembk.com [chembk.com]
- 7. dipropyl sulfide, 111-47-7 [thegoodscentscompany.com]
- 8. Dipropyl Sulfide MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 9. triumvirate.com [triumvirate.com]
Personal protective equipment for handling Dipropyl sulfite
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dipropyl sulfite (CAS: 623-98-3). It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this chemical.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 623-98-3 |
| Molecular Formula | C₆H₁₄O₃S |
| Molecular Weight | 166.24 g/mol |
| GHS Hazard Statements | H315, H319, H335 |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a full-face shield. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body | A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or for larger quantities, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Verify that an emergency eyewash station and safety shower are accessible and operational.
- Assemble all necessary equipment and reagents before commencing work.
- Don the required personal protective equipment as detailed in the table above.
2. Handling:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
- Avoid direct contact with skin and eyes.
- Use compatible laboratory equipment (e.g., glass, PTFE).
- Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
- Do not eat, drink, or smoke in the laboratory.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
- Ensure the storage container is clearly labeled.
Emergency and Spill Response Plan
In the event of an accidental release or exposure, immediate and appropriate action is critical.
1. Exposure Response:
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
2. Spill Cleanup Protocol:
- Small Spills (within a fume hood):
- Alert personnel in the immediate vicinity.
- Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Carefully collect the absorbed material into a designated, labeled hazardous waste container.
- Decontaminate the spill area with a suitable cleaning agent and wipe dry.
- Large Spills (outside a fume hood):
- Evacuate the area immediately and alert others.
- If safe to do so, eliminate any potential ignition sources.
- Contact your institution's emergency response team or environmental health and safety office.
- Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible hazardous waste container.
- Do not mix this compound waste with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
- Dispose of the hazardous waste through your institution's designated hazardous waste management program.
- Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
- Contaminated containers should be handled as hazardous waste unless properly decontaminated.
Below is a diagram illustrating the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
